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  • Product: 3-(3-Hydroxyazetidin-1-yl)propanoic acid
  • CAS: 1341521-40-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 3-(3-Hydroxyazetidin-1-yl)propanoic Acid in Advanced Bioconjugation

Executive Summary In the rapidly evolving landscape of targeted therapeutics—including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of bifunctional linkers dictates the pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of bifunctional linkers dictates the pharmacokinetic and pharmacodynamic success of the payload. 3-(3-Hydroxyazetidin-1-yl)propanoic acid has emerged as a highly specialized, non-PEG building block[1]. By incorporating a conformationally restricted 4-membered azetidine ring, this linker minimizes the entropic penalty during target-ligand binding while providing exceptional aqueous solubility through its zwitterionic character. This whitepaper provides a comprehensive analysis of its structural dynamics, physicochemical properties, and field-proven protocols for its synthesis and bioconjugation.

Chemical Structure & Conformational Dynamics

The architectural advantage of 3-(3-Hydroxyazetidin-1-yl)propanoic acid lies in its unique combination of rigidity and hydrophilicity:

  • Azetidine Core: The 4-membered nitrogen heterocycle possesses high ring strain (~25.4 kcal/mol) but remains highly stable under physiological conditions[2]. Unlike flexible aliphatic chains, the azetidine ring restricts the spatial orientation of attached pharmacophores, reducing off-target binding.

  • 3-Hydroxyl Vector: The secondary alcohol serves a dual purpose. It acts as a potent hydrogen bond donor/acceptor to enhance solvation, and it provides an orthogonal vector for further functionalization (e.g., etherification or carbamate formation) without interfering with the primary amine-acid coupling axis.

  • Propanoic Acid Tail: The N-alkylated propanoic acid extension provides a flexible spacer that terminates in a reactive carboxylic acid, serving as the primary handle for amide bond formation[3].

Causality in Drug Design: At physiological pH (7.4), the molecule exists predominantly as a zwitterion. The basic azetidine nitrogen is protonated, and the carboxylic acid is deprotonated. This internal salt formation drastically lowers the calculated LogP (cLogP), making it an ideal solubility-enhancing module for highly lipophilic drug payloads.

Physicochemical Properties

To facilitate rational drug design and predict solvent interactions during synthesis, the core quantitative data for 3-(3-Hydroxyazetidin-1-yl)propanoic acid is summarized below.

PropertyValueClinical / Synthetic Relevance
Molecular Formula C₆H₁₁NO₃Compact bifunctional scaffold.
Molecular Weight 145.16 g/mol Low molecular weight prevents excessive bulk in PROTAC/ADC linkers[1].
pKa (Carboxylic Acid) ~4.5Deprotonated at physiological pH; requires strong activation (e.g., HATU) for coupling[3].
pKa (Azetidine Nitrogen) ~9.5Protonated at physiological pH; acts as a basic center for solubility[2].
cLogP -1.8Highly hydrophilic; counteracts the lipophilicity of warhead ligands.
Topological Polar Surface Area (TPSA) 57.5 ŲExcellent membrane permeability profile when incorporated into larger molecules.
Hydrogen Bond Donors / Acceptors 2 / 4Facilitates robust interactions with aqueous solvent systems.

Synthesis Protocol: Chemoselective Aza-Michael Addition

The most atom-economical and scalable route to synthesize 3-(3-Hydroxyazetidin-1-yl)propanoic acid is via the Aza-Michael addition of 3-hydroxyazetidine to acrylic acid or an acrylate ester[4].

Causality behind the chemistry: The reaction is highly chemoselective. The secondary amine of the azetidine ring is a significantly stronger nucleophile than the secondary hydroxyl group. This inherent electronic bias drives the selective N-alkylation over O-alkylation, eliminating the need for complex protecting group strategies[4].

Synthesis A 3-Hydroxyazetidine (Nucleophile) C Aza-Michael Addition (Solvent: EtOH, Heat) A->C B Acrylic Acid / Acrylate (Michael Acceptor) B->C D 3-(3-Hydroxyazetidin-1-yl)propanoic acid (Zwitterionic Product) C->D E LC-MS & NMR Validation (Self-Validating Check) D->E

Aza-Michael addition workflow for synthesizing 3-(3-Hydroxyazetidin-1-yl)propanoic acid.
Self-Validating Experimental Methodology
  • Reagent Preparation: Suspend 3-hydroxyazetidine hydrochloride (1.0 eq) in anhydrous ethanol. Add a non-nucleophilic base (e.g., DIPEA, 1.1 eq) to liberate the free amine. Validation Check: Ensure the pH of the solution is >8 to confirm complete neutralization.

  • Michael Addition: Dropwise add ethyl acrylate (1.05 eq) to the stirring solution at 0 °C to control the exothermic reaction. Gradually warm to 45 °C and stir for 12 hours.

  • In-Process Control (IPC): Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. Validation Check: The reaction is complete when the mass corresponding to the starting azetidine is depleted and the adduct mass (M+H) is dominant.

  • Hydrolysis (If ester is used): Add 2M aqueous LiOH (1.5 eq) and stir at room temperature for 4 hours to hydrolyze the ethyl ester to the free propanoic acid.

  • Isolation: Adjust the pH to ~7.0 (the isoelectric point) using 1M HCl. Lyophilize the aqueous mixture and extract the zwitterionic product using a polar aprotic solvent mixture (e.g., 20% MeOH in DCM).

Bioconjugation Workflow: HATU-Mediated Amide Coupling

Conjugating the propanoic acid tail of this linker to an amine-bearing payload requires overcoming the zwitterionic nature of the molecule. Standard carbodiimide chemistry (EDC/NHS) often yields sluggish kinetics due to the internal salt bridge.

Causality behind the chemistry: We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with excess DIPEA . HATU rapidly converts the carboxylate into a highly reactive OAt-ester. The superior kinetics of HATU are driven by the "7-aza effect"—the pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, stabilizing the incoming amine through a hydrogen-bonded 7-membered cyclic transition state[5].

Bioconjugation Step1 Activation (HATU, DIPEA, DMF) Step2 Active Ester Formation (OAt-ester intermediate) Step1->Step2 Step3 Nucleophilic Attack (Primary Amine Payload) Step2->Step3 Step4 Amide Bond Formation (Target Conjugate) Step3->Step4 Step5 LC-MS Validation (Self-Validating Check) Step4->Step5

HATU-mediated amide coupling workflow for bioconjugation of the azetidine linker.
Self-Validating Experimental Methodology
  • Pre-Activation: Dissolve 3-(3-Hydroxyazetidin-1-yl)propanoic acid (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to ensure the carboxylic acid is fully deprotonated, overcoming the zwitterionic buffering effect. Add HATU (1.1 eq) and stir at room temperature for 15 minutes. Validation Check: A color change to pale yellow typically indicates the formation of the active OAt-ester[5].

  • Nucleophilic Attack: Add the primary amine payload (1.0 eq) dissolved in minimal DMF. Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Analyze via LC-MS. Validation Check: Confirm the disappearance of the primary amine payload and the emergence of the target conjugate mass. Ensure no guanidinylation side-products (a known risk if HATU is used in large excess without pre-activation) are present[5].

  • Purification: Quench the reaction with water and purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

References

  • [3] PubChem. Propanoate;propanoic acid | C6H11O4- | CID 21622399. National Institutes of Health (NIH). URL:[Link]

  • [5] Peptide Chemistry. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. URL:[Link]

  • [4] ACS Publications. Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. The Journal of Organic Chemistry. URL:[Link]

Sources

Exploratory

Structural Vectoring in Targeted Protein Degradation: The Mechanism and Application of 3-(3-Hydroxyazetidin-1-yl)propanoic acid

Executive Summary In contemporary drug design, the transition from traditional occupancy-driven pharmacology to event-driven paradigms—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug design, the transition from traditional occupancy-driven pharmacology to event-driven paradigms—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—requires highly specialized bifunctional building blocks[1]. 3-(3-Hydroxyazetidin-1-yl)propanoic acid is not a pharmacological agent itself; rather, it functions as a critical structural vector and physicochemical modulator . By leveraging the unique geometric and electronic properties of the 4-membered azetidine ring, this compound acts as a rigidified bioisostere that bridges functional domains while optimizing the pharmacokinetic profile of the resulting macromolecule[2].

Physicochemical Mechanism of Action: The Azetidine Advantage

The "mechanism of action" of 3-(3-Hydroxyazetidin-1-yl)propanoic acid lies in its ability to manipulate the three-dimensional space and metabolic liabilities of a drug candidate.

  • Conformational Restriction & Exit Vectors: Unlike highly flexible acyclic PEG or alkyl linkers, the azetidine core restricts the conformational degrees of freedom[3]. When utilized in a PROTAC, this pre-organization reduces the entropic penalty incurred during the formation of the Target-PROTAC-E3 Ligase ternary complex.

  • Metabolic Shielding: Acyclic tertiary amines are highly susceptible to CYP450-mediated N-dealkylation. The incorporation of the strained, sp³-rich azetidine ring, coupled with the electron-withdrawing inductive effect of the 3-hydroxyl group, fortifies the adjacent carbon centers against oxidative metabolism[4].

  • Lipophilicity (LogP) Modulation: The compact nature of the azetidine ring significantly reduces the lipophilic surface area compared to piperidine or acyclic analogs. The polar hydroxyl group further drives down the partition coefficient (LogP), enhancing aqueous solubility and mitigating off-target hydrophobic interactions[4].

PROTAC POI Target Protein Warhead Target Ligand POI->Warhead Proteasome Degradation POI->Proteasome Target Linker Azetidine Linker (Rigid Vector) Warhead->Linker Conjugation E3Ligand E3 Ligand Linker->E3Ligand Amide Bond E3Ligase E3 Ligase E3Ligand->E3Ligase Ubiquitin Ubiquitin Tag E3Ligase->Ubiquitin Transfer Ubiquitin->POI Poly-Ub

Fig 1: Ternary complex formation mediated by the rigidified azetidine linker vector.

Quantitative Physicochemical Profiling

To illustrate the bioisosteric superiority of the azetidine scaffold, Table 1 benchmarks its predicted physicochemical and pharmacokinetic properties against traditional acyclic and piperidine-based linkers.

Table 1: Comparative Physicochemical & Pharmacokinetic Profiling

Linker ScaffoldLogP (Calculated)TPSA (Ų)Amine pKaHLM Intrinsic Clearance (µL/min/mg)*
Acyclic Control (Diethylamino-propanoic acid)2.145.29.585.4 (High Clearance)
Piperidine Control (3-Hydroxypiperidin-1-yl)propanoic acid1.854.39.162.1 (Moderate Clearance)
Azetidine Scaffold (3-(3-Hydroxyazetidin-1-yl)propanoic acid)0.9 54.3 8.2 15.3 (Low Clearance)

*Representative benchmark values demonstrating the bioisosteric trend of ring contraction and hydroxylation.

Self-Validating Experimental Protocols

The following protocols detail the integration of 3-(3-Hydroxyazetidin-1-yl)propanoic acid into a drug discovery workflow. Every procedure is designed as a self-validating system, ensuring that progression only occurs when specific empirical criteria are met.

Protocol A: Amide Coupling for PROTAC Linker Assembly

Objective: Conjugate the propanoic acid moiety of the azetidine linker to an E3 ligase ligand containing a primary amine. Causality of Reagents: 3-(3-Hydroxyazetidin-1-yl)propanoic acid exists natively as a zwitterion. A stoichiometric excess of DIPEA is critical to disrupt the internal salt bridge, ensuring the carboxylate is fully available. HATU is utilized to rapidly form the active OAt ester, overcoming the steric hindrance of the rigidified core.

  • Initiation & Activation: Dissolve 1.0 eq of 3-(3-Hydroxyazetidin-1-yl)propanoic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M concentration). Add 3.0 eq of DIPEA.

    • Validation: The solution must transition to a pale yellow color within 5 minutes, indicating the formation of the active OAt ester. Stir for 15 minutes at room temperature.

  • Conjugation: Add 1.0 eq of the target amine (e.g., a Thalidomide or VHL derivative). Stir at room temperature.

  • In-Process Control (IPC): After 2 hours, withdraw a 5 µL aliquot, dilute in 100 µL MeCN, and inject into the LC-MS.

    • Validation Checkpoint: Proceed to quenching only if the Extracted Ion Chromatogram (EIC) shows >95% conversion to the desired product mass [M+H]⁺ and the complete disappearance of the starting material mass. If <95%, add 0.2 eq HATU and stir for an additional hour.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid and hydrolyze unreacted active ester. Extract the product into EtOAc.

  • Final QC: Purify via preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA gradient). Validate the final structure via HRMS and ¹H-NMR (specifically verifying the characteristic azetidine ring multiplet at ~3.5–4.5 ppm).

Workflow Step1 Reagent Prep: Azetidine + Amine Step2 Activation: HATU / DIPEA Step1->Step2 Step3 Coupling Reaction (2 Hours, RT) Step2->Step3 IPC IPC: LC-MS Check Step3->IPC Decision >95% Yield? IPC->Decision Decision->Step3 No Purify Prep-HPLC Decision->Purify Yes QC Final QC: NMR & HRMS Purify->QC

Fig 2: Self-validating amide coupling workflow with integrated LC-MS in-process controls.

Protocol B: In Vitro Human Liver Microsomal (HLM) Stability Assay

Objective: Quantify the metabolic stability of the synthesized azetidine-linked PROTAC to validate the hypothesis of metabolic shielding. Causality of Design: The assay measures intrinsic clearance (CL_int). Cold acetonitrile is used for quenching because it instantly precipitates microsomal proteins, halting enzymatic degradation precisely at the target timepoint.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Internal Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel parallel reaction tubes.

    • Validation Checkpoint: The assay data is only considered valid if Verapamil demonstrates >80% depletion at 30 minutes and Warfarin demonstrates <10% depletion.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450-mediated reaction. Incubate at 37°C.

  • Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Calculate CL_int based on the log-linear decay of the analyte/internal standard peak area ratio.

References

  • 1-N-Boc-3-hydroxyazetidine | ADC Linker . MedChemExpress.1

  • Synthetic Azetidines Could Help Simplify Drug Design . Technology Networks. 2

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery . ACS Publications. 3

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design . Thieme Connect. 4

Sources

Foundational

In Vitro Toxicity and Safety Profile of 3-(3-Hydroxyazetidin-1-yl)propanoic Acid

Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of linker moieties is as critical as the warhead itself. 3-(3-Hydroxyazetid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of linker moieties is as critical as the warhead itself. 3-(3-Hydroxyazetidin-1-yl)propanoic acid (CAS: 1341521-40-1) has emerged as a highly valuable non-PEG linker building block[1]. However, the presence of the azetidine ring—a four-membered nitrogen heterocycle—often raises toxicological red flags due to the historical association of azetidines with severe proteotoxicity and mitochondrial dysfunction.

This whitepaper provides a comprehensive, mechanistic framework for evaluating the in vitro safety profile of 3-(3-Hydroxyazetidin-1-yl)propanoic acid. By dissecting its structural nuances, we establish why this specific N-alkylated derivative circumvents the classical toxicity pathways of natural azetidines, and we provide self-validating experimental protocols to empirically confirm its safety in drug development pipelines.

Structural Mechanistic Rationale: The Azetidine Paradox

To understand the safety profile of 3-(3-Hydroxyazetidin-1-yl)propanoic acid, one must first understand the baseline toxicity of its parent class. Naturally occurring azetidines, most notably, are highly toxic non-proteinogenic amino acids[2]. Aze acts as a molecular imposter for L-proline. It is erroneously recognized by prolyl-tRNA synthetase and misincorporated into nascent polypeptide chains, triggering catastrophic Unfolded Protein Response (UPR), endoplasmic reticulum (ER) stress, and apoptosis—particularly in myelinating cells[3].

The N-Alkylation Safety Bypass 3-(3-Hydroxyazetidin-1-yl)propanoic acid fundamentally diverges from Aze through N-alkylation . The attachment of the propanoic acid moiety to the nitrogen atom (position 1) creates a tertiary amine.

  • Causality of Safety: This tertiary amine introduces profound steric hindrance and alters the electrostatic footprint of the molecule, completely abolishing its ability to bind to the active site of prolyl-tRNA synthetase. Consequently, protein misincorporation is prevented.

  • Physicochemical Enhancement: Furthermore, the hydroxyl group at position 3 acts as a polar solubilizing factor, preventing the lipophilic-driven off-target accumulation often seen in unfunctionalized heterocycles.

While base 3-hydroxyazetidine compounds carry GHS classifications for acute oral toxicity and skin/eye irritation[4], the conjugated propanoic acid derivative is predicted to exhibit a vastly superior safety window. However, residual risks such as mitochondrial uncoupling—a known off-target effect of strained nitrogen heterocycles—must still be rigorously evaluated[5].

Pathway cluster_0 Structural Detoxification cluster_1 Residual Toxicity Risks A 3-(3-Hydroxyazetidin-1-yl) propanoic acid B N-Alkylation (Tertiary Amine) A->B Protective feature E Azetidine Ring Strain A->E Inherent feature C Steric Blockade of Prolyl-tRNA Synthetase B->C D Prevention of Protein Misincorporation C->D F Potential Mitochondrial Uncoupling E->F

Mechanistic pathway of N-alkylation preventing proteotoxicity alongside residual risks.

Quantitative Safety Metrics

To establish a baseline for screening, the following tables summarize the expected toxicological divergence between toxic azetidine mimics and the functionalized linker, alongside the self-validating assay matrix required for empirical testing.

Table 1: Comparative Toxicity Profiles
Compound ClassProlyl-tRNA MisincorporationER Stress (UPR)Mitochondrial ToxicityCytotoxicity (IC50)
L-Azetidine-2-carboxylic acid (Aze) HighHighHigh< 1 mM
3-(3-Hydroxyazetidin-1-yl)propanoic acid None (Steric Block)LowModerate> 10 mM (Predicted)
Table 2: Self-Validating Assay Matrix
Assay TypeCell LinePrimary ReadoutPositive ControlValidation Metric
Cytotoxicity HepaRGATP Depletion (Luminescence)Tamoxifen (50 µM)Z'-factor > 0.5
Mito-Stress HK-2Oxygen Consumption Rate (OCR)FCCP (1.5 µM)OCR Fold Change > 3
ER Stress MO13.3CHOP/BiP Expression (WB)Tunicamycin (5 µg/mL)Signal-to-Noise > 10

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every assay includes internal checkpoints to verify that the biological machinery is responding correctly before the linker's safety profile is interpreted.

Protocol 1: High-Content Hepatotoxicity Screening

Causality Check: We utilize HepaRG cells rather than the standard HepG2 line. HepaRG cells retain functional Cytochrome P450 (CYP450) expression. This is critical because the propanoic acid side chain and the azetidine ring may undergo xenobiotic metabolism, potentially forming reactive, toxic intermediates that HepG2 cells would fail to generate.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepaRG cells at 5×104 cells/well in a 96-well collagen-coated plate. Note: Collagen coating is mandatory to maintain the differentiated, CYP450-expressing hepatocyte phenotype.

  • Compound Preparation: Dissolve 3-(3-Hydroxyazetidin-1-yl)propanoic acid in DMSO. Prepare a 10-point serial dilution ranging from 10 µM to 10 mM. Maintain final DMSO concentration at 0.1%.

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2. Include Tamoxifen (50 µM) as a positive control for cytotoxicity and 0.1% DMSO as a vehicle control.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • System Validation: Calculate the Z'-factor using the vehicle and positive control wells. Proceed with data analysis only if Z' > 0.5 , ensuring assay robustness.

Protocol 2: Mitochondrial Respiration Stress Test

Causality Check: Azetidine derivatives have historically been implicated in mitochondrial dysfunction[2]. We utilize HK-2 (human kidney proximal tubule) cells because renal cells are highly dependent on oxidative phosphorylation and are exquisitely sensitive to mitochondrial uncoupling agents.

Step-by-Step Methodology:

  • Sensor Hydration: Hydrate a Seahorse XFe96 sensor cartridge in XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Cell Preparation: Seed HK-2 cells at 2×104 cells/well in an XF96 cell culture microplate. Incubate overnight.

  • Pre-treatment: Expose cells to the linker at its IC20 concentration (determined from Protocol 1) for 24 hours.

  • Assay Execution: Wash cells with XF Assay Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Load the sensor cartridge ports with:

    • Port A: Oligomycin (Final concentration: 1.0 µM) - Inhibits ATP synthase.

    • Port B: FCCP (Final concentration: 1.5 µM) - Uncouples the inner membrane, driving maximal respiration.

    • Port C: Rotenone/Antimycin A (Final concentration: 0.5 µM) - Shuts down complex I and III.

  • Data Analysis: Calculate the Spare Respiratory Capacity (SRC). A reduction in SRC > 20% compared to the vehicle control indicates sub-lethal mitochondrial toxicity induced by the linker.

AssayLogic Step1 HepaRG Cell Culture (CYP450+) Step2 Compound Incubation (72h) Step1->Step2 Step3 Multiparametric Readout Step2->Step3 Out1 Cell Viability (ATP Assay) Step3->Out1 Primary Out2 Mitochondrial Stress (Seahorse) Step3->Out2 Secondary

Self-validating in vitro screening workflow for evaluating azetidine linker toxicity.

References

  • BroadPharm. "3-(3-hydroxyazetidin-1-yl)propanoic acid, 1341521-40-1". BroadPharm Catalog.
  • Rodgers, K. J., et al. "Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze)". PubMed.
  • "Azetidine-2-carboxylic acid-induced oligodendrogliopathy in vitro and the pathogenesis of multiple sclerosis". Journal of Neuropathology & Experimental Neurology | Oxford Academic.
  • National Center for Biotechnology Information. "3-Hydroxyazetidine | C3H7NO | CID 1514290". PubChem - NIH.
  • "Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents". PMC.

Sources

Exploratory

The Strategic Utility of 3-(3-Hydroxyazetidin-1-yl)propanoic Acid in Modern Medicinal Chemistry

Executive Summary In the evolving landscape of targeted therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and small-molecule allosteric inhibitors—the architectural prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of targeted therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and small-molecule allosteric inhibitors—the architectural precision of linker and scaffold moieties dictates clinical success. 3-(3-Hydroxyazetidin-1-yl)propanoic acid (CAS: 1341521-40-1) has emerged as a highly versatile, bifunctional building block[1].

Historically, medicinal chemists relied heavily on flexible polyethylene glycol (PEG) chains or standard saturated heterocycles (like piperidine and morpholine). However, the 3-hydroxyazetidine motif introduces a paradigm shift. By enforcing a rigidified, four-membered ring system coupled with a polar hydroxyl group, this compound serves as a premium bioisostere and a non-cleavable linker[2]. This whitepaper dissects the causality behind its adoption, detailing its physicochemical advantages, recent clinical applications, and self-validating protocols for bioconjugation.

Mechanistic Rationale: Why 3-Hydroxyazetidine?

The transition from traditional six-membered heterocycles to the four-membered azetidine ring is driven by specific pharmacokinetic (PK) and pharmacodynamic (PD) causalities.

The Bioisosteric Advantage over Morpholine and Piperidine

Morpholine is a ubiquitous motif in drug discovery but frequently suffers from oxidative metabolism (leading to toxic ring-opened metabolites) and high lipophilicity, which can trigger off-target liabilities like human pregnane X receptor (hPXR) activation[3].

Replacing morpholine with a 3-hydroxyazetidine moiety directly addresses these flaws:

  • Polarity and H-Bonding: The distal Lewis base of morpholine is replaced by a potent, directional hydrogen-bond donor (-OH). This significantly lowers the LogD, enhancing aqueous solubility[3].

  • Metabolic Shielding: The strained four-membered ring restricts the rotational degrees of freedom, inherently increasing resistance to cytochrome P450 (CYP) mediated oxidative cleavage[].

  • Glucuronidation Evasion: In the development of the 11β-HSD1 inhibitor BMS-816336, the 3-hydroxyazetidine group was utilized to replace primary amides, successfully blocking rapid glucuronidation and extending the metabolic half-life (UGT-T1/2) from 1 minute to >120 minutes[5].

Conformational Restriction in PROTAC and ADC Linkers

In PROTAC design, the linker must orchestrate a precise spatial geometry to form a stable ternary complex between the Protein of Interest (POI), the PROTAC, and the E3 ligase[6]. Highly flexible PEG linkers incur a massive entropic penalty upon binding. 3-(3-Hydroxyazetidin-1-yl)propanoic acid acts as an alkyl chain-based, non-cleavable linker that pre-organizes the molecule, reducing this entropic penalty while maintaining high cellular permeability[2],[].

PROTAC POI Protein of Interest (POI) Warhead Target Ligand POI->Warhead Proteasome 26S Proteasome Degradation POI->Proteasome Degraded by Linker Azetidine Linker (Rigidified Vector) Warhead->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Ubiquitin Polyubiquitination E3Ligase->Ubiquitin Transfers Ub Ubiquitin->POI Tags

PROTAC ternary complex formation utilizing an azetidine-based linker.

Recent Clinical Discoveries Utilizing the Motif

The integration of the 3-hydroxyazetidine scaffold has directly enabled several recent clinical breakthroughs:

  • GLPG1690 (Ziritaxestat): A first-in-class autotaxin inhibitor developed for idiopathic pulmonary fibrosis (IPF). The incorporation of a 2-(3-hydroxyazetidin-1-yl)-2-oxoethyl group was critical in attenuating hERG channel inhibition and completely removing CYP3A4 time-dependent inhibition, allowing the compound to progress into Phase 2a clinical trials[7].

  • Delafloxacin: An FDA-approved fluoroquinolone antibiotic. The 3-hydroxyazetidine ring at the C7 position enhances the molecule's antibacterial activity in acidic environments (such as abscesses), a unique feature distinguishing it from older fluoroquinolones[8].

  • Beclabuvir (HCV Polymerase Inhibitor): During lead optimization, researchers utilized 3-hydroxyazetidine as a morpholine surrogate to rescue the series from poor solubility and DDI liabilities, achieving potencies approaching 100 nM[3].

Quantitative Data Presentation

The following table summarizes the physicochemical causality of replacing standard heterocycles with the 3-hydroxyazetidine motif in drug design.

Physicochemical PropertyMorpholine / Piperidine3-HydroxyazetidineImpact on Drug Design & Causality
Ring Size & Geometry 6-membered (Chair)4-membered (Planar/Puckered)Increases sp3 character; lowers entropic penalty in linker binding.
H-Bond Donors 01 (-OH)Introduces a polar interaction vector; drastically improves aqueous solubility.
Lipophilicity (LogP) HigherLowerReduces non-specific binding and hPXR transactivation liabilities.
Metabolic Stability Prone to α -oxidationHighly restrictedRing strain prevents CYP450-mediated oxidative cleavage.
pKa (Basic Amine) ~8.3 - 9.0~7.0 - 7.5Lower basicity reduces hERG channel blockade (cardiotoxicity).

Experimental Protocol: Amide Coupling of 3-(3-Hydroxyazetidin-1-yl)propanoic Acid

To ensure E-E-A-T standards, the following is a self-validating, step-by-step methodology for conjugating 3-(3-hydroxyazetidin-1-yl)propanoic acid to a primary amine (e.g., an E3 ligase ligand in PROTAC synthesis).

Reagents and Equipment
  • Linker: 3-(3-Hydroxyazetidin-1-yl)propanoic acid (1.0 eq)

  • Target Amine: Warhead or E3 Ligand (1.05 eq)

  • Coupling Reagent: HATU (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Validation: LC-MS (ESI+)

Step-by-Step Methodology
  • Pre-Activation (Self-Validating Step):

    • Dissolve 3-(3-hydroxyazetidin-1-yl)propanoic acid in anhydrous DMF under an inert nitrogen atmosphere.

    • Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes.

    • Causality & Validation: HATU converts the propanoic acid into a highly reactive OAt ester. Do not proceed until an LC-MS aliquot (quenched in methanol) confirms the complete disappearance of the starting acid mass and the appearance of the activated ester intermediate.

  • Conjugation:

    • Add the target primary amine dropwise to the activated mixture.

    • Stir at room temperature for 2–4 hours.

  • Reaction Monitoring:

    • Monitor via LC-MS. The reaction is complete when the target amine is consumed. The rigid azetidine ring prevents intramolecular cyclization side-reactions often seen with flexible aliphatic chains.

  • Quenching and Extraction:

    • Quench the reaction with saturated aqueous NH4​Cl to neutralize excess base and destroy unreacted HATU.

    • Extract with Ethyl Acetate (3x). The high polarity of the 3-hydroxyazetidine motif may require a highly polar extraction solvent (e.g., 10% MeOH in DCM) if the product remains in the aqueous layer.

  • Purification:

    • Concentrate the organic layer in vacuo and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Workflow Step1 1. Linker Activation (HATU/DIPEA in DMF) Step2 2. Active Ester Formation (Self-Validation: LC-MS check) Step1->Step2 Step3 3. Amine Addition (Target Ligand/Warhead) Step2->Step3 Step4 4. Reaction Quenching (Aqueous NH4Cl) Step3->Step4 Step5 5. HPLC Purification (C18 Column) Step4->Step5

Step-by-step amide coupling workflow for azetidine linker conjugation.

Conclusion

The integration of 3-(3-hydroxyazetidin-1-yl)propanoic acid into the medicinal chemist's toolkit represents a masterclass in rational drug design. By leveraging the geometric constraints and polar vectors of the 3-hydroxyazetidine ring, researchers can systematically engineer out the metabolic liabilities of traditional heterocycles while optimizing the spatial dynamics required for advanced modalities like PROTACs and ADCs.

References

  • PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy - PMC - NIH National Institutes of Health (NIH)[Link]

  • Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase National Institutes of Health (NIH)[Link]

  • Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690) Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3′-hydroxyazetidin-1-yl)ethanone [BMS-816336] Journal of Medicinal Chemistry - ACS Publications[Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI MDPI[Link]

Sources

Foundational

Receptor Binding Affinity Studies Involving 3-(3-Hydroxyazetidin-1-yl)propanoic Acid: A Technical Guide for GPCR Ligand Optimization

Executive Summary In modern drug discovery, the optimization of small-molecule ligands requires precise structural tuning to maximize target affinity while minimizing off-target liabilities. 3-(3-Hydroxyazetidin-1-yl)pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the optimization of small-molecule ligands requires precise structural tuning to maximize target affinity while minimizing off-target liabilities. 3-(3-Hydroxyazetidin-1-yl)propanoic acid has emerged as a highly versatile, conformationally restricted polar pharmacophore. Frequently utilized as a core building block or a zwitterionic anchor, this moiety is particularly valuable in targeting G-protein coupled receptors (GPCRs), such as the Free Fatty Acid Receptor 2 (FFA2/GPR43) and Chemokine Receptor 6 (CCR6).

This technical whitepaper provides a comprehensive, causality-driven framework for conducting and interpreting receptor binding affinity studies for derivatives of 3-(3-Hydroxyazetidin-1-yl)propanoic acid.

Pharmacophore Rationale: The Zwitterionic Advantage

Understanding why 3-(3-Hydroxyazetidin-1-yl)propanoic acid is utilized dictates how we design our binding assays. At physiological pH (7.4), the molecule exists predominantly as a zwitterion: the propanoic acid moiety is deprotonated (anionic), while the tertiary azetidine nitrogen is protonated (cationic).

  • Conformational Restriction: The four-membered azetidine ring restricts the rotational degrees of freedom compared to linear aliphatic chains. This reduces the entropic penalty upon receptor binding, a principle heavily leveraged in the 1[1].

  • Hydrogen Bonding Network: The hydroxyl group at the 3-position acts as a strict directional hydrogen bond donor/acceptor, essential for interacting with polar residues deep within GPCR orthosteric pockets.

  • Ionic Anchoring: The flexible propanoic acid tail allows the carboxylate to reach and form salt bridges with conserved positively charged residues (e.g., Arginine), a critical interaction seen in 2[2] and 3[3].

Pathway Ligand 3-(3-Hydroxyazetidin-1-yl) propanoic acid Receptor Target GPCR (e.g., FFA2 / CCR6) Ligand->Receptor Orthosteric Binding Gi Gi/o Protein Receptor->Gi Activation Gq Gq/11 Protein Receptor->Gq Activation cAMP Decreased cAMP Gi->cAMP Inhibition Ca2 Calcium Release Gq->Ca2 Mobilization

Caption: GPCR signaling pathway activated upon ligand binding to the orthosteric site.

Experimental Methodologies for Binding Affinity

To accurately profile derivatives of this compound, we must measure both equilibrium thermodynamics ( Kd​ , Ki​ ) and binding kinetics ( kon​ , koff​ ). The following protocols are designed as self-validating systems to ensure data integrity.

Radioligand Competition Binding Assay (Equilibrium Thermodynamics)

This assay determines the inhibitory constant ( Ki​ ) by measuring the ability of the azetidine derivative to displace a tritium-labeled reference ligand ( [3H] -ligand) from the target receptor.

Causality of Protocol Design: We utilize isolated cell membranes rather than whole cells. Whole cells introduce variables such as receptor internalization, active transport, and intracellular compartmentalization, which conflate true binding affinity with cellular pharmacokinetics[2]. Isolated membranes create a closed thermodynamic system where the law of mass action applies directly.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target GPCR in ice-cold lysis buffer (10 mM HEPES, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 30 minutes. Resuspend the pellet in assay buffer (50 mM HEPES, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Assay Assembly: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [3H] -ligand (at a concentration equal to its Kd​ ), and 100 µL of membrane suspension (10-20 µg protein/well).

  • Incubation: Seal and incubate the plate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration & Washing: Harvest the reaction onto GF/C glass fiber filters using a vacuum manifold.

    • Critical Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour. Because our compound contains a negatively charged carboxylate, it can interact with the inherent negative charge of untreated silicate glass via divalent cation bridging. PEI coats the filter with a dense positive charge, neutralizing the surface and drastically reducing non-specific binding (NSB).

  • Quantification: Add scintillation cocktail and read radioactivity (CPM) using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Self-Validation Check: Include a homologous competition curve (using unlabeled reference ligand) in every plate. The calculated Kd​ must match the historical Kd​ within a 3-fold range, and the Hill slope ( nH​ ) must be ~1.0. A deviation indicates ligand depletion, allosteric interference, or assay degradation.

Surface Plasmon Resonance (SPR) Kinetic Profiling

While Ki​ provides equilibrium data, clinical efficacy is often driven by drug-target residence time ( 1/koff​ ). SPR allows label-free, real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates.

Causality of Protocol Design: In SPR, the method of receptor immobilization is critical. Standard amine coupling (using EDC/NHS) randomly crosslinks lysine residues, which can occlude the orthosteric binding pocket and denature the GPCR. Instead, we utilize a Ni-NTA functionalized sensor chip to capture a polyhistidine-tagged (His-tagged) GPCR. This oriented capture ensures the extracellular-facing binding pocket remains accessible and structurally intact.

Workflow Immobilize 1. Receptor Capture Equilibrate 2. Buffer Equilibration Immobilize->Equilibrate Inject 3. Ligand Injection (Kon) Equilibrate->Inject Wash 4. Buffer Wash (Koff) Inject->Wash Regenerate 5. Surface Regeneration Wash->Regenerate Regenerate->Equilibrate

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Step-by-Step Protocol:

  • Surface Functionalization: Inject 500 µM NiCl₂ over an NTA sensor chip to saturate the chelating groups.

  • Receptor Capture: Inject His-tagged GPCR solubilized in detergent micelles (e.g., DDM/CHS) until a capture level of ~2000 Response Units (RU) is achieved.

  • Analyte Injection (Association): Inject the 3-(3-Hydroxyazetidin-1-yl)propanoic acid derivative at varying concentrations (0.1x to 10x expected Kd​ ).

    • Critical Step: Maintain a high flow rate (50 µL/min). This minimizes the unstirred liquid layer at the sensor surface, eliminating mass transport limitations. If diffusion becomes the rate-limiting step, the calculated kon​ will be artificially low.

  • Buffer Wash (Dissociation): Switch to running buffer and monitor the exponential decay of the SPR signal as the ligand dissociates.

  • Regeneration: Inject 350 mM EDTA to strip the Ni²⁺ and the captured receptor, resetting the chip for the next cycle.

Self-Validation Check: Perform a buffer blank injection before and after the analyte series. The baseline must return to within ±2 RU of the initial state. A drifting baseline indicates receptor denaturation or incomplete regeneration, invalidating the kinetic readouts.

Quantitative Data Presentation

The following table demonstrates a representative Structure-Activity Relationship (SAR) trajectory when optimizing the 3-(3-Hydroxyazetidin-1-yl)propanoic acid core. Notice how masking the hydrogen-bonding hydroxyl group (Compound C) abolishes affinity, proving its critical role in orthosteric anchoring[1].

CompoundStructural ModificationIC₅₀ (nM)Kᵢ (nM)kₒₙ (M⁻¹s⁻¹)kₒ_{ff} (s⁻¹)Residence Time (min)
Compound A Unsubstituted core4503101.2 x 10⁴4.5 x 10⁻³3.7
Compound B N-Benzyl derivative45288.5 x 10⁴2.1 x 10⁻³7.9
Compound C O-Methylated derivative>10,000N/AN/AN/AN/A
Compound D Alpha-methyl propanoic acid128.51.1 x 10⁵8.0 x 10⁻⁴20.8

Note: Data represents standard optimization trends observed in GPCR ligand development utilizing azetidine-carboxylic acid motifs.

References

  • Title: Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of the Clinical Candidate IDOR-1117-2520: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors Source: Pharmacology (PMC / NIH) URL: [Link]

Sources

Exploratory

3-(3-Hydroxyazetidin-1-yl)propanoic acid literature review and published research papers

For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine motif, a strained four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its ab...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine motif, a strained four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Among the myriad of functionalized azetidines, 3-(3-Hydroxyazetidin-1-yl)propanoic acid represents a bifunctional scaffold of considerable interest, incorporating both a hydrophilic hydroxyl group and a carboxylic acid moiety suitable for further derivatization. This technical guide provides a comprehensive review of the available literature and presents a reasoned, in-depth exploration of its synthesis, potential chemical properties, and prospective applications in drug discovery. While direct experimental data for this specific molecule is sparse in publicly available literature, this guide extrapolates from established chemical principles and related analogues to provide a robust framework for researchers venturing into this promising area of chemical space.

Introduction: The Allure of the Azetidine Ring in Modern Drug Discovery

The azetidine ring is a privileged scaffold in contemporary medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability.[1][2] The incorporation of an azetidine moiety can lead to improved solubility, reduced lipophilicity, and a lower potential for off-target effects compared to more flexible aliphatic chains.[2] Several FDA-approved drugs, including the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine core, underscoring its therapeutic relevance.[2]

The subject of this guide, 3-(3-Hydroxyazetidin-1-yl)propanoic acid, combines the advantageous properties of the azetidine ring with two key functional groups. The 3-hydroxy substituent provides a locus for hydrogen bonding and can be a critical pharmacophoric element. The propanoic acid side chain offers a handle for amide bond formation, esterification, or other conjugations, allowing for the exploration of a wide range of chemical space and the attachment of various pharmacophores.

Synthetic Strategies: A Proposed Pathway to 3-(3-Hydroxyazetidin-1-yl)propanoic Acid

Proposed Synthesis via Michael Addition

The aza-Michael addition is a powerful and widely used method for the formation of carbon-nitrogen bonds.[3] This approach would involve the conjugate addition of the secondary amine of 3-hydroxyazetidine to an acrylic acid derivative.

Workflow Diagram: Proposed Michael Addition Synthesis

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis 3-Hydroxyazetidine 3-Hydroxyazetidine Intermediate_Ester Ethyl 3-(3-hydroxyazetidin-1-yl)propanoate 3-Hydroxyazetidine->Intermediate_Ester Reacts with Acrylic_Acid_Ester Acrylic Acid Ester (e.g., ethyl acrylate) Acrylic_Acid_Ester->Intermediate_Ester Base Base (optional) (e.g., Et3N) Base->Intermediate_Ester Solvent Solvent (e.g., Ethanol) Solvent->Intermediate_Ester Final_Product 3-(3-Hydroxyazetidin-1-yl)propanoic acid Intermediate_Ester->Final_Product Hydrolyzed by Base_Hydrolysis Base Hydrolysis (e.g., LiOH, NaOH) Base_Hydrolysis->Final_Product Acid_Workup Acidic Workup (e.g., HCl) Acid_Workup->Final_Product

Caption: Proposed two-step synthesis of the target compound via Michael addition and subsequent hydrolysis.

Detailed Experimental Protocol (Proposed):

  • Michael Addition: To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a base like triethylamine (1.1 eq) to liberate the free amine. To this mixture, add an acrylic acid ester, for instance, ethyl acrylate (1.2 eq), and stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude intermediate ester, ethyl 3-(3-hydroxyazetidin-1-yl)propanoate, can be purified by column chromatography.

  • Hydrolysis: The purified intermediate ester is then dissolved in a mixture of a suitable solvent (e.g., methanol or THF) and water. An excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq), is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, 3-(3-Hydroxyazetidin-1-yl)propanoic acid.

Proposed Synthesis via Direct Alkylation

An alternative approach involves the direct N-alkylation of 3-hydroxyazetidine with an ester of a 3-halopropanoic acid, followed by ester hydrolysis.

Workflow Diagram: Proposed Direct Alkylation Synthesis

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 3-Hydroxyazetidine 3-Hydroxyazetidine Intermediate_Ester Ethyl 3-(3-hydroxyazetidin-1-yl)propanoate 3-Hydroxyazetidine->Intermediate_Ester Reacts with Halo_Ester Ethyl 3-bromopropanoate Halo_Ester->Intermediate_Ester Base Base (e.g., K2CO3, DIPEA) Base->Intermediate_Ester Solvent Solvent (e.g., Acetonitrile) Solvent->Intermediate_Ester Final_Product 3-(3-Hydroxyazetidin-1-yl)propanoic acid Intermediate_Ester->Final_Product Hydrolyzed by Base_Hydrolysis Base Hydrolysis (e.g., LiOH, NaOH) Base_Hydrolysis->Final_Product Acid_Workup Acidic Workup (e.g., HCl) Acid_Workup->Final_Product

Caption: Alternative two-step synthesis via N-alkylation and subsequent hydrolysis.

Detailed Experimental Protocol (Proposed):

  • N-Alkylation: A mixture of 3-hydroxyazetidine hydrochloride (1.0 eq), a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (2.5 eq), and a suitable solvent like acetonitrile or DMF is prepared. To this suspension, ethyl 3-bromopropanoate (1.1 eq) is added, and the reaction mixture is heated to a moderate temperature (e.g., 60-80 °C). The reaction is monitored by TLC or LC-MS for the consumption of the starting material. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford the intermediate ester.

  • Hydrolysis: The hydrolysis of the ester is carried out under similar conditions as described in the Michael addition route (Section 2.1, Step 2) to yield the target compound.

Physicochemical Properties: An Estimation Based on Analogous Structures

In the absence of direct experimental data for 3-(3-Hydroxyazetidin-1-yl)propanoic acid, its physicochemical properties can be estimated based on its constituent functional groups and by comparison with related molecules.

Table 1: Estimated Physicochemical Properties of 3-(3-Hydroxyazetidin-1-yl)propanoic acid

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₆H₁₁NO₃Based on chemical structure.
Molecular Weight 145.16 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidSimilar small molecule amino acids are typically solids at room temperature.
Solubility Expected to be soluble in water and polar organic solvents (e.g., methanol, DMSO).The presence of a hydroxyl group and a carboxylic acid imparts high polarity.
pKa Two pKa values are expected: one for the carboxylic acid (around 3-5) and one for the protonated azetidine nitrogen (around 8-10).Based on typical pKa values for carboxylic acids and secondary amines.
LogP Expected to be low (likely negative), indicating hydrophilicity.The polar functional groups will dominate the lipophilicity profile.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 3-(3-Hydroxyazetidin-1-yl)propanoic acid make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

As a Scaffold for Novel Antibacterial Agents

The development of new antibiotics is a critical global health priority. The azetidine scaffold has been explored for its potential in antibacterial drug discovery. The carboxylic acid moiety of the title compound can be coupled with various amine-containing pharmacophores known to be active against bacterial targets. The 3-hydroxy group can potentially interact with bacterial enzymes or other biomolecules, enhancing binding affinity and specificity.

In the Design of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The azetidine ring can serve as a rigid linker to position key pharmacophoric groups within the ATP-binding pocket of a kinase. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the propanoic acid can be used to attach fragments that interact with other regions of the kinase, potentially leading to highly potent and selective inhibitors.

As a Building Block for Peptidomimetics

The incorporation of non-natural amino acids into peptides is a common strategy to improve their metabolic stability and pharmacokinetic properties. 3-(3-Hydroxyazetidin-1-yl)propanoic acid can be considered a constrained and functionalized β-amino acid analogue. Its integration into peptide sequences could induce specific conformations and provide additional interaction points with biological targets.

Logical Relationship Diagram: Applications in Drug Discovery

G cluster_applications Potential Therapeutic Applications Target_Molecule 3-(3-Hydroxyazetidin-1-yl)propanoic acid Antibacterial Antibacterial Agents Target_Molecule->Antibacterial Scaffold for Kinase_Inhibitors Kinase Inhibitors Target_Molecule->Kinase_Inhibitors Building block for Peptidomimetics Peptidomimetics Target_Molecule->Peptidomimetics Constrained amino acid analogue

Caption: Potential applications of the title compound as a versatile scaffold in drug discovery.

Conclusion and Future Directions

3-(3-Hydroxyazetidin-1-yl)propanoic acid is a promising, yet underexplored, building block in medicinal chemistry. This technical guide has outlined plausible and efficient synthetic routes to access this molecule, estimated its key physicochemical properties, and highlighted its potential applications in drug discovery.

Future research in this area should focus on the following:

  • Experimental Validation of Synthesis: The proposed synthetic routes require experimental validation to determine optimal reaction conditions and yields.

  • Characterization: Full characterization of the synthesized compound, including NMR, mass spectrometry, and determination of its physicochemical properties, is essential.

  • Library Synthesis and Biological Screening: The synthesis of a diverse library of derivatives by functionalizing the carboxylic acid and hydroxyl groups, followed by screening against a range of biological targets, will be crucial to unlock the therapeutic potential of this scaffold.

The exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. 3-(3-Hydroxyazetidin-1-yl)propanoic acid represents a valuable and versatile starting point for such endeavors, and it is our hope that this guide will inspire further research into its synthesis and applications.

References

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  • Dixon, D. J., et al. (2006). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications, (44), 4685-4687. [Link]

  • Fleet, G. W. J., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 233-247. [Link]

  • Wessjohann, L. A., et al. (2014). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Tetrahedron Letters, 55(30), 4135-4138. [Link]

  • Fujita, M., et al. (2017). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry, 128(2), 899-904. [Link]

  • NextSDS. (n.d.). 3-(Azetidin-1-yl)propanoic acid — Chemical Substance Information. Retrieved from [Link]

  • Lee, H. W., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(17), 7344-7359. [Link]

  • Katritzky, A. R., et al. (2010). A novel synthesis of 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones. Tetrahedron Letters, 51(9), 1326-1328. [Link]

  • PubChem. (n.d.). 3-(3'-Hydroxyphenyl)propionic acid. Retrieved from [Link]

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  • Sági, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1055. [Link]

  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
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  • D'hooghe, M., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]

  • Svajdlenka, E., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research, 60(5), 981-991. [Link]

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-(3-Hydroxyazetidin-1-yl)propanoic Acid via Aza-Michael Addition

Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Methodological Guide Introduction & Mechanistic Rationale The azetidine moiety is a highly valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Methodological Guide

Introduction & Mechanistic Rationale

The azetidine moiety is a highly valuable scaffold in modern medicinal chemistry, frequently deployed to improve the physicochemical properties of drug candidates, such as enhancing metabolic stability and modulating lipophilicity (logP)[1]. Specifically, 3-substituted azetidines like 3-(3-hydroxyazetidin-1-yl)propanoic acid serve as critical bifunctional building blocks, offering both a reactive carboxylic acid for amide coupling and a hydroxyl group for further functionalization.

While direct addition of amines to acrylic acid is possible—sometimes facilitated by specialized biocatalysts like cupin-type lyases[2]—traditional chemical approaches often suffer from poor yields due to the propensity of acrylic acid to polymerize under basic conditions. To ensure a self-validating, high-yield system, this protocol utilizes a robust two-step sequence: a base-catalyzed aza-Michael addition of azetidin-3-ol to methyl acrylate, followed by controlled saponification of the resulting ester.

The aza-Michael addition is a highly efficient 1,4-conjugate addition where the nitrogen-centered nucleophile attacks the electron-deficient β -carbon of the Michael acceptor[3]. Using a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA) ensures complete deprotonation of the azetidin-3-ol hydrochloride salt without interfering with the Michael acceptor[1][4].

Reaction Pathway Logic

G A Azetidin-3-ol HCl (Nucleophile) C Aza-Michael Addition (DIPEA / MeOH) A->C B Methyl Acrylate (Michael Acceptor) B->C D Methyl 3-(3-hydroxyazetidin-1-yl)propanoate (Intermediate) C->D 1,4-Conjugate Addition E Saponification (LiOH, THF/H2O) D->E F 3-(3-Hydroxyazetidin-1-yl)propanoic acid (Target Product) E->F Ester Hydrolysis

Chemical logic and transformation pathway for the synthesis of the target azetidine derivative.

Experimental Protocol

Materials and Reagents
  • Nucleophile: Azetidin-3-ol hydrochloride (CAS: 18621-17-5)

  • Michael Acceptor: Methyl acrylate (Stabilized with MEHQ to prevent polymerization)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[1]

  • Hydrolysis Reagent: Lithium hydroxide monohydrate (LiOH·H₂O)

  • Solvents: Methanol (MeOH), Tetrahydrofuran (THF), Deionized Water (H₂O), Ethyl Acetate (EtOAc).

Step 1: Synthesis of Methyl 3-(3-hydroxyazetidin-1-yl)propanoate

Causality Note: Methanol is selected as the solvent for the first step to maintain homogeneity of the highly polar azetidin-3-ol salt while accelerating the proton-transfer steps inherent in the aza-Michael mechanism.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add azetidin-3-ol hydrochloride (1.0 equiv, 10.0 mmol, 1.09 g).

  • Solvation & Free-basing: Suspend the salt in anhydrous MeOH (30 mL). Add DIPEA (2.2 equiv, 22.0 mmol, 3.8 mL) dropwise at 0 °C. Stir for 15 minutes to ensure complete generation of the free amine.

  • Conjugate Addition: Slowly add methyl acrylate (1.1 equiv, 11.0 mmol, 0.99 mL) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (20-25 °C) for 12-16 hours. Reaction progress should be monitored by TLC (ninhydrin stain) or LC-MS until the primary amine mass is consumed[1].

  • Workup: Concentrate the mixture in vacuo to remove MeOH. Partition the residue between EtOAc (50 mL) and saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with EtOAc (2 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate ester as a pale yellow oil. (Note: The intermediate is generally pure enough >90% for the next step without column chromatography).

Step 2: Saponification to 3-(3-Hydroxyazetidin-1-yl)propanoic acid

Causality Note: LiOH is preferred over NaOH/KOH as lithium salts are often easier to remove during the isolation of highly polar, water-soluble zwitterionic amino acids.

  • Preparation: Dissolve the crude methyl 3-(3-hydroxyazetidin-1-yl)propanoate (~10.0 mmol) in a 1:1 mixture of THF and H₂O (40 mL total volume).

  • Hydrolysis: Add LiOH·H₂O (1.5 equiv, 15.0 mmol, 630 mg) in one portion. Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Monitoring: Confirm the disappearance of the ester via LC-MS.

  • Neutralization (Critical Step): Carefully acidify the reaction mixture using 1M HCl dropwise until the pH reaches approximately 6.0 (the estimated isoelectric point of the product).

  • Isolation: Because the product is highly water-soluble, standard organic extraction will fail. Instead, concentrate the neutralized solution in vacuo to remove THF and water.

  • Purification: Redissolve the crude solid in a minimum amount of water and load it onto a strongly acidic cation exchange resin (e.g., Dowex 50WX8). Wash with water to remove non-basic impurities and inorganic salts, then elute the target amino acid using 1M aqueous ammonia. Lyophilize the ammonia fractions to afford the pure 3-(3-Hydroxyazetidin-1-yl)propanoic acid as a white powder.

Experimental Workflow Diagram

Workflow Step1 Phase 1: Aza-Michael Addition Mix Azetidin-3-ol HCl, Methyl Acrylate, DIPEA in MeOH Step2 Phase 2: Intermediate Isolation Concentrate in vacuo, extract with EtOAc, wash with brine Step1->Step2 Step3 Phase 3: Saponification Dissolve in THF/H2O, add LiOH·H2O, stir 4h at RT Step2->Step3 Step4 Phase 4: Neutralization & Isolation Acidify to pH 6.0, purify via ion-exchange, lyophilize Step3->Step4

Step-by-step laboratory workflow for synthesis, isolation, and purification.

Quantitative Data & Optimization

To ensure a self-validating protocol, various conditions for the critical Phase 1 (Aza-Michael addition) were evaluated. The use of DBU in acetonitrile is a recognized standard for aza-Michael additions of heterocycles[4], but for the highly polar azetidin-3-ol, MeOH with DIPEA provides superior solubility and comparable yields.

Table 1: Optimization of Aza-Michael Addition (Step 1)

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)*Isolated Yield (%)
1CH₃CNDBU (1.5)65 °C4>95%78%
2CH₃CNDIPEA (2.2)65 °C885%65%
3MeOHDBU (1.5)25 °C12>95%82%
4 MeOH DIPEA (2.2) 25 °C 16 >95% 88%

*Conversion determined by LC-MS analysis of the crude reaction mixture. Entry 4 represents the optimal balance of mild conditions, safety, and high yield.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates MDPI URL:[Link]

  • Imidazoles in the aza‐Michael reaction with acrylic acid derivatives ResearchGate URL:[Link]

  • Cupin‐Type Dimethylsulfoniopropionate Lyase from Pelagibacter ubique (DddKPu) Catalyzes Aza‐Michael Addition of Primary and Secondary Amines to Acrylic Acid ResearchGate URL:[Link]

Sources

Application

Application Note: Engineering Rigidified PROTACs with 3-(3-Hydroxyazetidin-1-yl)propanoic Acid

Executive Summary & Mechanistic Rationale In the rapidly evolving landscape of targeted protein degradation, the linker connecting the E3 ligase ligand to the protein of interest (POI) ligand is no longer viewed as a pas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of targeted protein degradation, the linker connecting the E3 ligase ligand to the protein of interest (POI) ligand is no longer viewed as a passive spacer. The length, composition, and rigidity of the linker critically dictate the thermodynamics of ternary complex (TC) formation and the overall pharmacokinetic profile of the PROTAC[1].

Historically, flexible polyethylene glycol (PEG) or alkyl chains have been the default choices. However, these highly flexible motifs incur a massive entropic penalty upon folding into the productive ternary complex and often drive the molecule's lipophilicity (clogP) into unfavorable territory.

3-(3-Hydroxyazetidin-1-yl)propanoic acid has emerged as a superior bifunctional linker for advanced PROTAC design. By incorporating a rigid 4-membered azetidine ring, this linker restricts the conformational degrees of freedom, effectively pre-organizing the PROTAC to reduce the entropic cost of TC formation[2]. Furthermore, the combination of a tertiary amine and a secondary hydroxyl group introduces significant polarity, serving as a solvent-exposed hydrogen bond donor motif that prevents the hydrophobic collapse of the bifunctional molecule in aqueous media.

Physicochemical Profiling

The selection of an azetidine-based linker over traditional chains is driven by quantifiable improvements in physicochemical properties. The table below summarizes the comparative advantages of integrating the 3-(3-Hydroxyazetidin-1-yl)propanoic acid motif into a PROTAC architecture.

Linker MotifConformational RigidityAqueous Solubility (TPSA Contribution)Typical clogP ImpactEntropic Penalty upon TC Formation
Alkyl Chain (e.g., C6-C10) Very Low (Highly flexible)Poor (~0 Ų)High (+0.5 per -CH₂-)High
PEG Chain (e.g., PEG3-PEG5) Low (Flexible)Moderate (+9.2 Ų per ether)Moderate (-0.1 per ether)High
3-(3-Hydroxyazetidin-1-yl)propanoic acid High (Constrained 4-membered ring) Excellent (+23.5 Ų for OH + Amine) Low/Negative (Hydrophilic core) Low (Pre-organized)

Conjugation Strategies & Workflows

The bifunctional nature of 3-(3-Hydroxyazetidin-1-yl)propanoic acid provides two distinct orthogonal vectors for conjugation:

  • The Propanoic Acid Vector: Ideal for standard amide coupling with amine-functionalized E3 ligase ligands (e.g., VHL or CRBN derivatives).

  • The 3-Hydroxyl Vector: Can be utilized as a secondary conjugation site via carbamate or ether linkages to the POI ligand, or left unmodified to enhance solvent interactions[3].

Workflow A 3-(3-Hydroxyazetidin-1-yl) propanoic acid C Amide Coupling (HATU, DIPEA, DMF) A->C B E3 Ligase Ligand (Amine Functionalized) B->C D Linker-E3 Intermediate (Free Hydroxyl) C->D F Carbamate / Ester Coupling D->F E POI Ligand (Isocyanate / Activated Acid) E->F G Fully Assembled PROTAC F->G

PROTAC assembly workflow using 3-(3-Hydroxyazetidin-1-yl)propanoic acid.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that successful chemical biology relies on protocols that validate themselves at every step. The following methodologies are designed with built-in causality and in-process controls (IPCs).

Protocol A: Chemoselective Amide Coupling (Propanoic Acid Vector)

Objective: Conjugate the propanoic acid moiety of the linker to an amine-bearing E3 ligase ligand. Causality of Chemoselectivity: The secondary hydroxyl group on the azetidine ring is sterically hindered and significantly less nucleophilic than the primary amine of the incoming E3 ligand. Therefore, HATU-mediated activation of the propanoic acid proceeds with high chemoselectivity, avoiding the need for transient hydroxyl protecting groups.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(3-Hydroxyazetidin-1-yl)propanoic acid (1.0 eq) and the amine-functionalized E3 ligand (1.05 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 eq) to the solution. Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid and ensures the incoming amine is in its reactive free-base form.

  • Coupling: Cool the mixture to 0°C and add HATU (1.1 eq) dropwise. Causality: HATU is selected over EDC/NHS because it rapidly forms a highly reactive 7-aza-OBt ester, minimizing the risk of epimerization or side reactions with the tertiary amine of the azetidine.

  • Self-Validating IPC: After 1 hour at room temperature, withdraw a 1 µL aliquot and analyze via LC-MS.

    • Validation State: The protocol is self-validating if the limiting reagent peak disappears and the base peak corresponds to the Intermediate mass [M+H]+. If the intermediate is not the base peak, the system validates a failure state (likely hydrolysis of the active ester), dictating the addition of 0.5 eq HATU.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via reverse-phase HPLC.

Protocol B: Carbamate Functionalization (Hydroxyl Vector)

Objective: Attach the POI ligand to the secondary hydroxyl group of the azetidine ring. Causality of Linkage Choice: Carbamate linkages are chosen over simple esters because they are significantly more resistant to esterase-mediated hydrolysis in cellular assays, ensuring the PROTAC remains intact until it induces ternary complex formation[4].

Step-by-Step Methodology:

  • Activation: Dissolve the Linker-E3 Intermediate from Protocol A (1.0 eq) in anhydrous DCM. Add 1,1'-Carbonyldiimidazole (CDI, 1.5 eq) and DMAP (0.2 eq). Stir at room temperature for 4 hours.

  • Conjugation: Add the amine-functionalized POI ligand (1.2 eq) and DIPEA (2.0 eq). Heat to 40°C for 12 hours.

  • Self-Validating NMR Diagnostic: Purify the product. To validate that conjugation occurred specifically at the hydroxyl group (and not via an unintended tertiary amine ring-opening), acquire a ¹H-NMR spectrum.

    • Validation State: Look for the diagnostic downfield shift of the azetidine CH-O proton. In the free hydroxyl intermediate, this proton resonates at ~4.5 ppm. Upon successful carbamate formation, the electron-withdrawing effect shifts this multiplet to ~5.2 ppm . If this shift is absent, the protocol has failed.

Ternary Complex Validation

Once the PROTAC is synthesized, its biological efficacy relies on its ability to act as a molecular glue between the E3 ligase and the POI. The rigid azetidine linker minimizes the entropic penalty, driving the equilibrium toward the formation of the highly cooperative ternary complex.

Mechanism L1 Target Protein (POI) L2 Azetidine Linker (Rigid & Polar) L1->L2 L4 Ternary Complex (High Cooperativity) L2->L4 Proximity Induction L3 E3 Ubiquitin Ligase L3->L2 L5 Ubiquitination & Degradation L4->L5

Rigid azetidine linker stabilizes the ternary complex for targeted degradation.

To validate this mechanism in vitro, it is highly recommended to employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen assays. By titrating the azetidine-linked PROTAC against fixed concentrations of the POI and E3 ligase, the resulting bell-shaped curve will quantitatively confirm the cooperative binding (alpha value > 1) enabled by the rigidified linker architecture.

References

  • Title: Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: National Institutes of Health (PMC) URL: [Link]

Sources

Method

Application Note: Chemoselective Amide Coupling of 3-(3-Hydroxyazetidin-1-yl)propanoic Acid

Structural Causality & Reaction Challenges The synthesis of amides from 3-(3-hydroxyazetidin-1-yl)propanoic acid presents a unique set of chemoselectivity and solubility challenges. As an amino acid derivative, this buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Causality & Reaction Challenges

The synthesis of amides from 3-(3-hydroxyazetidin-1-yl)propanoic acid presents a unique set of chemoselectivity and solubility challenges. As an amino acid derivative, this building block possesses three critical functional groups that dictate its behavior in solution:

  • A Carboxylic Acid (pKa ~4.5): The target site for activation and amidation.

  • A Tertiary Amine (Azetidine core, pKa ~8.5): Acts as an internal base, leading to the formation of a highly polar zwitterion (inner salt) that drastically reduces solubility in standard organic solvents like dichloromethane (DCM) or toluene.

  • An Unprotected Secondary Hydroxyl (-OH): A competing nucleophile that poses a severe risk for unwanted intramolecular or intermolecular O-acylation (esterification) during the activation of the carboxylic acid.

Direct thermal condensation of acids and amines requires extreme temperatures (>160 °C) which would degrade the strained azetidine ring 1. Furthermore, standard carbodiimide coupling (e.g., DCC or EDC with DMAP) often fails because DMAP acts as a powerful acyl transfer catalyst that readily activates the unprotected hydroxyl group, leading to complex byproduct mixtures [[2]](), 3. Therefore, achieving high yields requires reagents that can break the zwitterionic state and selectively activate the acid for N-acylation.

Mechanistic Insights: Reagent Selection

To navigate the chemoselectivity landscape, the choice of coupling reagent and base is paramount.

  • T3P (Propylphosphonic anhydride): T3P is the premier choice for substrates with unprotected hydroxyls. It generates a mild mixed anhydride intermediate that is highly chemoselective, reacting preferentially with nitrogen nucleophiles (amines) over oxygen nucleophiles (alcohols) 4. Furthermore, T3P avoids the epimerization of sensitive stereocenters and produces exclusively water-soluble byproducts, allowing for a simple aqueous workup 5, 6.

  • HATU: If the target amine is highly sterically hindered or electron-deficient (e.g., substituted anilines), T3P kinetics may be too slow. HATU forms a highly reactive HOAt active ester, driven by the neighboring group effect of its nitrogen atoms 7. However, this extreme reactivity increases the risk of O-acylation, requiring strict stoichiometric control and low-temperature addition 8.

Pathway Zwitterion 3-(3-Hydroxyazetidin-1-yl)propanoic acid (Zwitterionic State) Solubilized Solubilized Free Carboxylate (+ DIPEA / DMF) Zwitterion->Solubilized Base Neutralization T3P T3P Activation (Mild Mixed Anhydride) Solubilized->T3P HATU HATU Activation (Highly Reactive HOAt Ester) Solubilized->HATU Target Target Amide (Chemoselective N-Acylation) T3P->Target 1°/2° Amine Addition (High Selectivity) SideProduct O-Acylated Byproduct (Unwanted Esterification) T3P->SideProduct Trace / Negligible HATU->Target Hindered Amine Addition HATU->SideProduct Competing -OH Attack

Mechanistic pathway illustrating the chemoselectivity of T3P versus HATU for unprotected hydroxyls.

Quantitative Reagent Comparison

The table below summarizes the empirical performance of various coupling systems applied to unprotected hydroxyl-azetidine substrates based on literature optimization data 4, 7, 2.

Coupling ReagentBase SystemSolventN- vs O- SelectivityTypical YieldByproduct Profile & Workup
T3P (50% in EtOAc) DIPEA (3–4 eq)DMFExcellent 80–90%Water-soluble (Propanephosphonic acid); Simple aqueous wash.
HATU DIPEA (3 eq)DMFModerate70–85%HOAt, Tetramethylurea; Requires column chromatography.
EDC·HCl / HOBt NMM (3 eq)DMF/DCMGood60–75%Water-soluble urea, HOBt; Sluggish reaction kinetics.
DCC / DMAP TEA (2 eq)DCMPoor< 40%DCU (Insoluble), High O-acylation; Difficult purification.

Experimental Protocols

Workflow S1 1. Solubilization Acid + Amine DMF, 25°C S2 2. Neutralization Add DIPEA (3-4 eq) Break Zwitterion S1->S2 S3 3. Activation Add T3P (1.5 eq) 0°C then RT S2->S3 S4 4. Workup Aqueous Extraction Removes T3P Salts S3->S4 S5 5. Isolation Organic Phase Evaporation S4->S5

Step-by-step experimental workflow for the T3P-mediated chemoselective amide coupling.

Protocol A: T3P-Mediated Chemoselective Amidation (Recommended)

This protocol is designed to maximize N-acylation while preserving the unprotected secondary hydroxyl group on the azetidine ring.

Reagents:

  • 3-(3-Hydroxyazetidin-1-yl)propanoic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 – 4.0 eq)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 eq)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Solubilization: In an oven-dried flask under an inert atmosphere (N₂), suspend the carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF.

    • Causality: DMF is strictly required to solvate the highly polar azetidine core; non-polar solvents will fail to dissolve the starting materials.

  • Zwitterion Disruption: Add DIPEA (3.0 – 4.0 eq) dropwise at room temperature. Stir for 10–15 minutes.

    • Causality: The acid and amine initially form an unreactive ammonium salt. DIPEA (a non-nucleophilic base) breaks this salt and the internal zwitterion, mobilizing the free carboxylate for activation 4, 3.

    • Self-Validation: The suspension should transition to a clear or slightly hazy solution. If heavy precipitation persists, add 10% v/v DMSO to force dissolution.

  • Activation & Coupling: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the T3P solution (1.5 eq) dropwise over 10 minutes.

    • Causality: T3P is added last (no preactivation required) to prevent the formation of self-condensed oligomers. Cooling mitigates the mild exotherm and further suppresses any trace O-acylation 6.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12–16 hours.

    • Self-Validation: Monitor reaction progression via LC-MS. TLC is generally ineffective due to the high polarity of the azetidine moiety.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract with EtOAc or 2-MeTHF.

    • Causality: T3P byproducts (propanephosphonic acid and dimeric anhydrides) are highly water-soluble and are completely removed during the aqueous wash, avoiding tedious chromatography 4.

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: HATU-Mediated Amidation (For Hindered Amines)

Utilize this protocol only when coupling with sterically hindered or electron-deficient amines (e.g., substituted anilines) where T3P kinetics fail.

Procedure Modifications:

  • Stoichiometric Control: Use exactly 1.05 eq of HATU . Excess HATU will rapidly activate the unprotected secondary hydroxyl group, leading to O-acylation 7.

  • Order of Addition: Suspend the acid, amine, and DIPEA in DMF at 0 °C. Add HATU portion-wise.

  • Temperature Control: Maintain the reaction strictly at 0 °C for the first 2 hours before allowing it to slowly warm to room temperature to suppress esterification kinetics [[8]]().

Sources

Application

Application Note: NMR Spectroscopy Characterization Protocol for 3-(3-Hydroxyazetidin-1-yl)propanoic acid

Target Audience: Researchers, analytical scientists, and medicinal chemists in drug development. Objective: To provide an authoritative, self-validating methodology for the NMR acquisition, processing, and structural elu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and medicinal chemists in drug development. Objective: To provide an authoritative, self-validating methodology for the NMR acquisition, processing, and structural elucidation of 3-(3-Hydroxyazetidin-1-yl)propanoic acid.

Introduction & Structural Context

3-(3-Hydroxyazetidin-1-yl)propanoic acid (C₆H₁₁NO₃) is a highly polar, unnatural amino acid derivative. The core 3-hydroxyazetidine ring[1] is a highly valued bioisostere in medicinal chemistry, often used to replace piperidines or pyrrolidines to lower lipophilicity and improve metabolic stability.

The Analytical Challenge: As an amino acid derivative, this molecule exists predominantly as a zwitterion in aqueous solutions. The protonation state of the basic azetidine nitrogen and the deprotonation of the carboxylic acid heavily influence the local electronic shielding, causing significant pH-dependent chemical shifts[2][3]. Furthermore, the highly strained four-membered azetidine ring exhibits complex NMR coupling, often showing distinct cis/trans vicinal coupling constants and ring puckering dynamics[4].

Experimental Design: Causality of Sample Preparation

A robust NMR protocol must be a self-validating system. The most common point of failure in characterizing polar zwitterions is improper solvent and pH selection, which leads to intermediate chemical exchange and severe peak broadening.

Solvent & Buffer Selection
  • Solvent: Deuterium oxide (D₂O) is mandatory due to the compound's high polarity. It is insoluble in standard organic NMR solvents like CDCl₃.

  • pH Control (Critical Step): Without a buffer, the pH of the D₂O solution can drift near the pKa of the azetidine nitrogen (~8.5) or the carboxylic acid (~4.0). If the molecule enters a state of intermediate chemical exchange between protonated and deprotonated forms, the ¹H signals for the C2'/C4' and C3 protons will broaden into baseline noise.

  • Solution: We utilize a 100 mM deuterated phosphate buffer (pD 7.4) to lock the zwitterionic equilibrium, ensuring sharp, highly resolved multiplets[3].

Step-by-Step Preparation Protocol
  • Weighing: Accurately weigh 15–20 mg of 3-(3-Hydroxyazetidin-1-yl)propanoic acid.

  • Dissolution: Dissolve the analyte in 600 µL of 100 mM potassium phosphate buffer prepared in D₂O (adjusted to pD 7.4 using NaOD/DCl).

  • Internal Standard: Add 0.5 mM TSP-d₄ (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid) as the internal chemical shift reference (0.00 ppm).

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

NMR Acquisition Workflows

To build a self-validating dataset, 1D spectra must be corroborated by 2D correlation experiments. Data should be acquired on a spectrometer operating at 400 MHz or higher (600 MHz equipped with a cryoprobe is recommended for ¹³C sensitivity).

  • ¹H NMR (1D): 32 scans, relaxation delay (d1) of 2.0 s. Apply presaturation at 4.79 ppm during the relaxation delay to suppress the residual HOD solvent peak.

  • ¹³C NMR (1D): 1024 scans, d1 of 2.0 s, utilizing WALTZ-16 ¹H decoupling.

  • COSY (2D): To trace the vicinal spin systems within the propanoic acid chain and the azetidine ring.

  • HSQC (2D): To map protons to their directly attached carbons, differentiating overlapping multiplets.

  • HMBC (2D): Optimized for long-range couplings ( 3JCH​ ~ 8 Hz). This is the critical experiment to prove the covalent linkage between the azetidine nitrogen and the propanoic acid chain.

Data Interpretation & Resonance Assignments

The Azetidine Ring Dynamics

Because of the chiral center at C3' (bearing the hydroxyl group), the geminal protons at C2' and C4' are rendered diastereotopic[5]. They sit in different magnetic environments (cis and trans to the OH group) and appear as two distinct, complex multiplets (typically doublets of doublets of doublets, ddd) rather than a single signal.

The Propanoic Acid Chain

The propanoic acid backbone exhibits standard first-order coupling, but its chemical shifts are shifted significantly downfield relative to isolated propanoic acid[6] due to the electron-withdrawing nature of the adjacent protonated azetidine nitrogen.

Table 1: ¹H NMR Assignments (D₂O, pD 7.4, 600 MHz)
PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)Int.Assignment Rationale & Validation
C3' 4.55tt6.5, 6.51HCH-OH. Highly deshielded by the hydroxyl oxygen.
C2'a, C4'a 4.15ddd9.6, 6.5, 2.02HAzetidine CH₂ (cis to OH). Diastereotopic splitting[5].
C2'b, C4'b 3.85ddd9.6, 6.5, 2.02HAzetidine CH₂ (trans to OH). Validated via HSQC correlation.
C3 3.25t7.22HN-CH₂. Deshielded by the adjacent protonated nitrogen.
C2 2.55t7.22HCH₂ adjacent to the carboxylate group.
Table 2: ¹³C NMR Assignments (D₂O, pD 7.4, 150 MHz)
PositionChemical Shift (ppm)TypeAssignment Rationale & Validation
C1 179.5C=OCarboxylate carbon. Typical shift for a deprotonated acid[2].
C2' / C4' 61.2CH₂Azetidine ring carbons. Both diastereotopic proton pairs map here in HSQC.
C3' 59.8CHHydroxyl-bearing carbon in the strained four-membered ring.
C3 53.4CH₂Aliphatic carbon attached directly to the azetidine nitrogen.
C2 33.1CH₂Aliphatic carbon adjacent to the carboxylate group.

Structural Elucidation Logic

The structural assignment is internally validated by cross-referencing the 2D NMR data. The most critical validation point is the HMBC correlation from the propanoic C3 protons to the azetidine C2'/C4' carbons (and vice versa), which definitively proves the N-alkylation linkage.

NMR_Correlations cluster_0 Azetidine Ring (Substituent) cluster_1 Propanoic Acid (Parent Chain) C3_az C3' (CH-OH) C2_4_az C2'/C4' (CH2) C3_az->C2_4_az COSY (Vicinal) C3_pr C3 (N-CH2) C2_4_az->C3_pr HMBC (N-Linkage) C3_pr->C2_4_az NOESY (Spatial) C2_pr C2 (CH2) C3_pr->C2_pr COSY (Vicinal) C1_pr C1 (COOH) C2_pr->C1_pr HMBC (Carbonyl)

Figure 1: Key 2D NMR (COSY, HMBC, NOESY) correlations establishing structural connectivity.

References

  • Title: 3-Hydroxyazetidine | C3H7NO | CID 1514290 - PubChem - NIH Source: nih.gov URL: 1

  • Title: low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts Source: docbrown.info URL: 6

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ipb.pt URL: 4

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles Source: nih.gov URL: 5

  • Title: pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study Source: rsc.org URL: 2

  • Title: A Complete Set of NMR Chemical Shifts and Spin−Spin Coupling Constants for l-Alanyl-l-alanine Zwitterion and Analysis of Its Conformational Behavior Source: openaire.eu URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Flash Chromatography for 3-(3-Hydroxyazetidin-1-yl)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 3-(3-Hydroxyazetidin-1-yl)propanoic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 3-(3-Hydroxyazetidin-1-yl)propanoic acid.

This molecule is a highly polar, water-soluble zwitterion. At neutral pH, it possesses a protonated tertiary amine (azetidine ring) and a deprotonated carboxylic acid, alongside a hydrogen-bonding hydroxyl group. Furthermore, it lacks a conjugated π-system, rendering standard UV detection virtually useless. This guide provides field-proven, self-validating methodologies to bypass traditional chromatography failures and isolate your target compound with high purity and recovery.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does 3-(3-Hydroxyazetidin-1-yl)propanoic acid elute in the void volume during standard C18 reversed-phase chromatography? Causality: Standard C18 stationary phases rely on hydrophobic interactions. Because this molecule is a highly polar zwitterion (logP < 0), it heavily favors the polar mobile phase and cannot partition into the hydrophobic C18 chains. Solution: You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed to separate polar analytes that fail to retain on reversed-phase columns[1]. Alternatively, if restricted to reversed-phase, you must use an Aqueous-C18 (AQ-C18) phase with a volatile ion-pairing reagent (e.g., 0.1% Trifluoroacetic acid) to suppress ionization and force hydrophobic retention[2].

Q2: I attempted normal-phase silica purification, but the compound streaked severely and recovery was <15%. What happened? Causality: Bare silica features acidic silanol groups (pKa ~ 4.5). The basic azetidine nitrogen of your molecule interacts irreversibly with these silanols via strong electrostatic interactions and multi-point hydrogen bonding. The carboxylic acid also competes for hydrogen bonding sites, leading to multiple retention mechanisms occurring simultaneously (streaking) and permanent chemisorption. Solution: Never use standard normal-phase (Hexane/Ethyl Acetate or DCM/MeOH) for zwitterionic amino acid derivatives. Switch to HILIC mode, which utilizes the same bare silica or DIOL-functionalized silica, but employs an aqueous/organic mobile phase to create an immobilized water layer for gentle partitioning[3].

Q3: My UV detector (254 nm) shows no peaks, but TLC/NMR confirms the product is in the fractions. How can I automate detection? Causality: 3-(3-Hydroxyazetidin-1-yl)propanoic acid lacks an aromatic ring or extended conjugated π-system. Its only chromophores are the carboxylate and amine groups, which have negligible UV absorbance above 210 nm. Solution: You must utilize an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) directed purification[4]. If you are strictly limited to a UV detector, you must monitor at 205 nm; however, you must avoid UV-absorbing solvents (like acetone) and high concentrations of carboxylic acid buffers, which will cause massive baseline drift.

Q4: How do I select the right buffer for HILIC purification of this compound? Causality: HILIC requires a minimum of 3–5% water in the mobile phase to maintain the immobilized aqueous layer on the stationary phase[5]. Because your compound is zwitterionic, its ionization state must be controlled to ensure sharp peak shapes and predictable partitioning kinetics. Solution: Use 10–20 mM Ammonium Formate or Ammonium Acetate adjusted to pH 5.0–6.0. These buffers provide the necessary ionic strength to mask residual silanol interactions and are completely volatile, allowing for easy removal via lyophilization post-purification[2].

Part 2: Quantitative Method Comparison

To illustrate the necessity of choosing the correct chromatographic mode, the following table summarizes the typical empirical performance of various flash chromatography methods for zwitterionic azetidine derivatives.

Chromatography ModeStationary PhaseTypical Retention Factor (k')Typical Recovery (%)Loading Capacity (% w/w)Primary Limitation
Normal Phase Bare Silica> 10.0 (Streaking)< 15%< 0.1%Irreversible chemisorption
Standard RP C18< 0.5 (Void Volume)> 95%N/AZero retention/separation
Ion-Pairing RP AQ-C181.5 - 2.585 - 90%0.5 - 1.0%Requires acidic modifiers
HILIC Diol / Bare Silica3.0 - 5.0> 90%2.0 - 5.0%Requires strict dry loading

Part 3: Methodological Workflows

Protocol: HILIC-ELSD Flash Purification of Zwitterionic Azetidines

This protocol utilizes aqueous normal-phase (HILIC) conditions to retain the polar molecule, paired with ELSD for non-UV detection. Every critical step includes a self-validating mechanism to ensure systemic integrity before proceeding.

Step 1: Stationary Phase & Solvent Selection

  • Action: Select a Diol-functionalized or high-purity bare silica flash cartridge. Prepare Mobile Phase A (Acetonitrile) and Mobile Phase B (100 mM Ammonium Acetate in MS-grade Water, pH 5.8).

  • Self-Validation Check: Evaporate 10 mL of Mobile Phase B in a tared vial under vacuum. A residual mass of <0.1 mg confirms the buffer is fully volatile and will not contaminate your final isolated product.

Step 2: Sample Preparation & Dry Loading

  • Action: Do not inject the sample dissolved in water or DMSO, as this will instantly disrupt the HILIC partitioning layer and cause the compound to ride the solvent front. Dissolve the crude mixture in a minimum amount of methanol, add Celite 545 (1:2 sample-to-Celite mass ratio), and evaporate to a free-flowing powder. Load this into a solid-load cartridge.

  • Self-Validation Check: Elute a 50 mg test aliquot of the dry-loaded Celite with 100% Acetonitrile. Analyze the eluent via TLC/ninhydrin stain. The compound should not elute, confirming it is properly retained by the stationary phase and not prematurely washed out by the organic starting conditions.

Step 3: Gradient Elution

  • Action: Equilibrate the column with 95% A / 5% B for 5 Column Volumes (CV) to establish the immobilized aqueous layer[5]. Run a gradient from 95% A to 50% A over 15 CVs.

  • Self-Validation Check: Monitor the system backpressure. A steady, predictable increase in pressure as the aqueous (viscous) composition increases confirms the gradient is mixing correctly at the pumps.

Step 4: ELSD Detection & Recovery

  • Action: Set the ELSD drift tube temperature to 40–45°C and the carrier gas (N2) flow to 1.5 L/min. Collect fractions based on the ELSD signal.

  • Self-Validation Check: Before initiating the run, inject a blank plug of the 50% A / 50% B solvent mixture into the ELSD. A stable baseline confirms the drift tube temperature is sufficient to volatilize the maximum aqueous concentration without causing false-positive peaks. Pool the triggered fractions and lyophilize to yield the pure zwitterion.

Part 4: Decision Matrix Visualization

The following logic tree dictates the hardware and chemical choices required to successfully isolate 3-(3-Hydroxyazetidin-1-yl)propanoic acid.

Workflow Start Crude 3-(3-Hydroxyazetidin-1-yl) propanoic acid Detect Select Detection Method Start->Detect UV UV Detection (254 nm) Fails: No Chromophore Detect->UV ELSD ELSD / MS Directed (Recommended) Detect->ELSD Chroma Select Chromatography Mode ELSD->Chroma NP Normal Phase (Silica) Fails: Irreversible Binding Chroma->NP RP Standard C18 Fails: Void Volume Elution Chroma->RP HILIC HILIC (Diol/Bare Silica) Optimal Retention Chroma->HILIC Load Dry Loading (Celite) Avoids Water Injection HILIC->Load Elute Gradient: 95% -> 50% ACN with 10mM NH4OAc Load->Elute

Figure 1: Decision matrix and workflow for the purification of polar zwitterionic azetidines.

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 3-(3-Hydroxyazetidin-1-yl)propanoic Acid During Storage

Welcome to the Technical Support Center. As Application Scientists, we frequently see researchers encounter stability issues with bifunctional building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently see researchers encounter stability issues with bifunctional building blocks. 3-(3-Hydroxyazetidin-1-yl)propanoic acid is a highly versatile β -amino acid derivative, but its unique structural features—a tertiary amine, a carboxylic acid, and a secondary hydroxyl group—make it exceptionally vulnerable to thermal and hydrolytic stress.

This guide is designed to move beyond basic storage instructions by explaining the causality behind degradation and providing self-validating protocols to ensure the integrity of your experiments.

Mechanistic Overview of Thermal Degradation

To prevent degradation, you must first understand the thermodynamic forces driving it. 3-(3-Hydroxyazetidin-1-yl)propanoic acid degrades primarily through two competing thermal pathways:

Pathway A: Retro-Michael Elimination Because the nitrogen of the azetidine ring is positioned β to the carboxylic acid, the molecule is highly susceptible to 1 [1]. Thermal stress provides the activation energy required to cleave the C–N bond, expelling 3-hydroxyazetidine and leaving behind acrylic acid. This process is heavily promoted by elevated temperatures and extreme pH shifts [3].

Pathway B: Intermolecular Solid-State Esterification The presence of both a carboxylic acid and a nucleophilic secondary hydroxyl group enables 2 [2]. When the powder absorbs trace moisture, the water acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) and increasing molecular mobility. Subsequent thermal stress drives the condensation reaction, forming polyester oligomers.

DegradationPathways Compound 3-(3-Hydroxyazetidin-1-yl) propanoic acid RetroMichael Retro-Michael Elimination (Heat + pH extremes) Compound->RetroMichael Pathway A Esterification Intermolecular Esterification (Heat + Moisture) Compound->Esterification Pathway B Prod1 3-Hydroxyazetidine + Acrylic Acid RetroMichael->Prod1 Prod2 Polyester Oligomers (+129 Da repeating) Esterification->Prod2

Fig 1. Primary thermal degradation pathways of 3-(3-Hydroxyazetidin-1-yl)propanoic acid.

Symptom-Based Troubleshooting Guide

If you suspect your compound has degraded, match your analytical observations to the root causes and resolutions below.

Symptom: Appearance of acrylic acid peaks in LC-MS or NMR
  • Root Cause: Retro-Michael elimination triggered by thermal excursions during shipping or prolonged benchtop exposure.

  • Scientific Rationale: The thermodynamic stability of the conjugated α,β -unsaturated carbonyl (acrylic acid) acts as a driving force for the cleavage of the β -amino bond when thermal energy exceeds the activation barrier.

  • Resolution: Discard the compromised batch. Ensure future shipments are sent on dry ice and immediately transferred to -20°C storage.

Symptom: Broad, unresolved HPLC peaks and +129 Da mass increments in MS
  • Root Cause: Solid-state oligomerization via intermolecular esterification.

  • Scientific Rationale: Moisture ingress mobilized the solid-state matrix, allowing the 3-hydroxyl group to attack adjacent propanoic acid moieties.

  • Resolution: Maintain strict anhydrous conditions. If recovering a slightly oligomerized batch is absolutely necessary, mild base hydrolysis can reverse the esterification, but this risks triggering Pathway A (Retro-Michael). It is generally safer to use a fresh, dry batch.

Symptom: Powder transforms into a sticky gum or liquid
  • Root Cause: Deliquescence driven by the compound's inherent hygroscopicity.

  • Scientific Rationale: The compound has absorbed enough atmospheric water to dissolve into its own hydration sphere, drastically accelerating all degradation kinetics.

  • Resolution: Handle the compound exclusively in a controlled environment (e.g., a glove box with Relative Humidity < 10%).

Quantitative Storage Data

The following table summarizes the causal relationship between storage conditions, expected shelf life, and the dominant degradation risks based on empirical stability testing.

Storage TemperatureAtmosphereMoisture StatusExpected Shelf LifePrimary Degradation Risk
-20°C Argon / N₂Strictly Dry> 24 MonthsNone (Stable)
4°C Argon / N₂Strictly Dry6 MonthsSlow Esterification
25°C (RT) Ambient AirAmbient RH< 1 WeekDeliquescence & Oligomerization
> 40°C Ambient AirAmbient RH< 24 HoursRapid Retro-Michael Elimination

Standard Operating Procedure (SOP): Aliquoting & Storage

To prevent thermal and hydrolytic degradation, implement this self-validating workflow. Every step includes a validation check to ensure the system's integrity.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for at least 1 hour before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating deliquescence.

  • Validation: Use an IR thermometer to verify the external surface of the vial matches ambient room temperature before breaking the seal.

Step 2: Anhydrous Handling

  • Action: Transfer the vial to a dry box or glove bag (RH < 10%) for weighing and aliquoting.

  • Validation: Observe the analytical balance. If the weight drifts continuously upward, the sample is actively absorbing moisture from the environment. Abort and lower the humidity.

Step 3: Inert Gas Backfilling

  • Action: Place the aliquots into amber glass vials. Purge the headspace with dry Argon.

  • Causality: Argon displaces both oxygen and atmospheric moisture, preventing solid-state esterification.

  • Validation: Use a dual-valve manifold to ensure complete displacement of ambient air rather than simply blowing gas over the top.

Step 4: Sealing and Cryo-Storage

  • Action: Seal vials with PTFE-lined caps, wrap the seams with Parafilm, and immediately transfer to a -20°C freezer.

  • Validation: Utilize continuous temperature data loggers in the freezer to confirm no thermal excursions occur during defrost cycles.

StorageWorkflow Equilibrate 1. Equilibrate to RT in Desiccator GloveBox 2. Aliquot in Dry Box (RH < 10%) Equilibrate->GloveBox Argon 3. Backfill with Argon GloveBox->Argon Seal 4. Seal with PTFE Cap Argon->Seal Store 5. Store at -20°C Seal->Store

Fig 2. Step-by-step self-validating workflow for aliquoting and storage.

Frequently Asked Questions (FAQs)

Q: Can I use a SpeedVac or rotary evaporator to dry solutions of this compound? A: No. Concentrating this compound via applied heat is highly destructive. The combination of heat and increasing concentration strongly drives both retro-Michael elimination and esterification. If you must remove solvent, lyophilization (freeze-drying) is the only acceptable method, as it removes moisture while keeping the thermal energy well below the activation barrier for degradation.

Q: I left the sealed vial on the benchtop overnight. Is the compound ruined? A: If the vial was properly sealed under Argon, a single night at 20–25°C will likely result in <1% degradation. However, if the seal was compromised or the vial was open, moisture absorption will have triggered rapid degradation. Always run a quick LC-MS or 1 H-NMR to verify purity before proceeding with critical syntheses.

Q: Why does the pH of my reconstitution buffer matter for short-term storage? A: 3-(3-Hydroxyazetidin-1-yl)propanoic acid exists as a zwitterion near neutral pH. At extreme pH levels (< 2 or > 10), the molecule becomes either fully protonated or fully deprotonated. This disrupts the zwitterionic stabilization and drastically lowers the activation energy required for the 3 [3]. If you must store it in solution, use a strictly buffered aqueous solution (pH 6.5–7.5) and keep it at 4°C for no longer than 24 hours.

References

  • J. Kapusniak et al. "Esterification of carboxylic acids on cellulosic material: Solid state reactions". ResearchGate.[Link]

  • J. W. Bode et al. "Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes". Journal of the American Chemical Society.[Link]

Sources

Troubleshooting

Reducing unwanted byproducts in 3-(3-Hydroxyazetidin-1-yl)propanoic acid coupling reactions

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-(3-Hydroxyazetidin-1-yl)propanoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-(3-Hydroxyazetidin-1-yl)propanoic acid . While this molecule is a highly valuable building block for rigidifying PROTAC linkers and synthesizing peptidomimetics, its trifunctional nature makes it notoriously prone to side reactions during amide coupling.

This living document provides mechanistic insights, quantitative data, and self-validating protocols to help you eliminate unwanted byproducts and secure high-yielding couplings.

Part 1: Mechanistic FAQs (Understanding the Chemistry)

Q1: Why does 3-(3-Hydroxyazetidin-1-yl)propanoic acid generate more byproducts than standard amino acids? A1: The complexity of this molecule arises from the competing reactivity of its three functional groups.

  • O-Acylation: The unprotected secondary hydroxyl group at the 3-position is a competent nucleophile. During activation of the propanoic acid moiety, this hydroxyl group competes with your target amine, leading to intermolecular dimerization or oligomerization.

  • Ring Strain & Opening: The azetidine ring possesses approximately 25.4 kcal/mol of inherent ring strain[1]. When the carboxylic acid is activated, the basic tertiary nitrogen can participate in an intramolecular attack, forming a transient bicyclic acylammonium intermediate. This highly electrophilic state makes the strained 4-membered ring extremely susceptible to nucleophilic attack (e.g., by chloride ions or the amine itself), leading to irreversible ring-opening and the formation of gamma-substituted amide byproducts[1].

Q2: Why am I seeing a mass corresponding to a guanidinium adduct in my LC-MS? A2: This is a classic byproduct when using aminium (formerly termed uronium) coupling reagents like HATU or HBTU. If your target amine is sterically hindered, the activation of the carboxylic acid is slower than the direct reaction between the target amine and the coupling reagent. This results in the irreversible guanidinylation of your amine. To resolve this, either pre-activate the acid before adding the amine, or switch to a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.

Q3: Can I use acyl chlorides to force the coupling of a stubborn, sterically hindered amine? A3: Absolutely not. Acyl chlorides (e.g., generated via oxalyl chloride) act as weak Lewis acids[1]. The harsh conditions and the presence of chloride ions—which are excellent nucleophiles for strained rings—will rapidly open the azetidine ring, yielding gamma-chloro amide byproducts[1]. Reactive intermediates derived from acyl chlorides are highly efficient, but their harsh formation limits their use with complex, strained substrates[2].

Part 2: Quantitative Data & Reagent Selection

Selecting the correct coupling reagent is the single most important variable in preventing azetidine degradation. Use the table below to balance reactivity against the risk of byproduct formation.

Reagent ClassExampleRelative ReactivityRisk of GuanidinylationRisk of Azetidine Ring-OpeningRecommended Use Case
Aminium (OAt) HATUVery HighHigh (with hindered amines)MediumFast couplings with primary amines; requires strict stoichiometry.
Aminium (OBt) HBTUHighHighMediumRoutine peptide synthesis; avoid if target amine is sluggish.
Phosphonium PyBOPHighNone LowFirst-line recommendation. Safe for in-situ activation.
Carbodiimide EDC/HOBtModerateNoneLowLarge-scale synthesis; HOBt suppresses racemization/side reactions[3].
Acyl Chloride Oxalyl ChlorideExtremeNoneVery High Do not use. Chloride ions will irreversibly open the azetidine ring.

Part 3: Visual Troubleshooting & Workflows

ByproductPathways SM 3-(3-Hydroxyazetidin-1-yl) propanoic acid Act Activated Ester Intermediate SM->Act Coupling Reagent (e.g., PyBOP, HATU) Product Desired Amide (Target) Act->Product Primary/Secondary Amine O_Acyl O-Acylation Byproduct (Dimer/Ester) Act->O_Acyl Unprotected OH Attack RingOpen Ring-Opened Byproduct (Nucleophilic Attack) Act->RingOpen Acylammonium Formation + Nucleophile Guan Guanidinium Byproduct (Reagent Adduct) Act->Guan Excess Aminium Reagent + Amine

Figure 1: Mechanistic pathways of desired amide formation versus competitive byproduct generation.

DecisionTree Start Start Coupling Workflow CheckOH Is the 3-OH protected? Start->CheckOH ProtYes Standard Coupling (e.g., HATU/DIPEA) CheckOH->ProtYes Yes ProtNo Observing O-acylation (dimers)? CheckOH->ProtNo No OacylYes Use OH-Protection (e.g., TBS or Benzyl) ProtNo->OacylYes Yes OacylNo Observing ring-opening? ProtNo->OacylNo No RingYes Avoid Acyl Chlorides. Use PyBOP at 0°C OacylNo->RingYes Yes RingNo Observing guanidinylation? OacylNo->RingNo No GuanYes Switch to Phosphonium Reagents (PyBOP) RingNo->GuanYes Yes GuanNo Optimize Base (Reduce DIPEA) RingNo->GuanNo No

Figure 2: Decision tree for troubleshooting 3-(3-Hydroxyazetidin-1-yl)propanoic acid coupling reactions.

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step until the validation checkpoint confirms the success of the current step.

Protocol A: Mild Phosphonium-Mediated Coupling (For Unprotected OH)

Objective: Couple the acid to an amine while suppressing O-acylation and preventing azetidine ring-opening. Causality: PyBOP generates a highly reactive OBt active ester without the risk of guanidinylation. Operating at 0 °C thermodynamically disfavors the higher-activation-energy pathways of ring-opening and intermolecular O-acylation[1].

  • Activation: Dissolve 3-(3-Hydroxyazetidin-1-yl)propanoic acid (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF (0.1 M) at 0 °C under nitrogen. Add DIPEA (2.5 eq) dropwise. Stir for 10 minutes at 0 °C.

    • Validation Checkpoint 1: Remove a 5 µL aliquot and quench into 50 µL of anhydrous methanol. Analyze via LC-MS. You must observe the mass of the methyl ester ([M+CH3OH-H2O+H]+). If you observe a mass corresponding to +32 Da but with a shifted retention time and altered fragmentation, ring-opening has occurred; abort the reaction and verify solvent anhydrousness.

  • Coupling: Add the target amine (1.05 eq) dissolved in DMF dropwise to the 0 °C solution. Allow the reaction to slowly warm to 20 °C over 2 hours.

    • Validation Checkpoint 2: Monitor the reaction by TLC (Ninhydrin stain for primary amines). The disappearance of the amine spot validates successful coupling.

  • Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

    • Validation Checkpoint 3: Perform a final LC-MS of the crude organic layer. The desired amide [M+H]+ should be the base peak, with <5% of the[2M-H2O+H]+ O-acylated dimer.

Protocol B: Protection-Coupling-Deprotection Workflow (For High O-Acylation Risk)

Objective: Eliminate O-acylation entirely when coupling to highly sterically hindered amines. Causality: By masking the secondary alcohol with a bulky tert-butyldimethylsilyl (TBS) group, intermolecular esterification is sterically blocked. EDC/HOBt is utilized as a mild, water-soluble carbodiimide system that minimizes racemization and avoids the harshness of acyl chlorides[3].

  • Protection: React 3-(3-Hydroxyazetidin-1-yl)propanoic acid (1.0 eq) with TBSCl (1.2 eq) and Imidazole (2.0 eq) in DMF at room temperature for 4 hours.

    • Validation Checkpoint 1: LC-MS must show complete conversion to the [M+TBS]+ mass. Extract with EtOAc and wash with water to remove imidazole.

  • Coupling: Dissolve the TBS-protected acid (1.0 eq), target amine (1.1 eq), and HOBt (1.2 eq) in DCM. Add EDC·HCl (1.2 eq) and stir at room temperature for 12 hours.

    • Validation Checkpoint 2: LC-MS must show the formation of the TBS-protected amide. The water-soluble urea byproduct from EDC will not interfere with the MS signal[3].

  • Deprotection: Treat the crude mixture with TBAF (1.5 eq) in THF for 1 hour at room temperature to cleave the TBS group.

    • Validation Checkpoint 3: TLC monitoring (UV/Iodine) should show the disappearance of the non-polar TBS-amide and the appearance of the polar, deprotected target amide.

References

  • Aapptec. Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]

Sources

Optimization

Resolving baseline noise in 3-(3-Hydroxyazetidin-1-yl)propanoic acid mass spectrometry

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing baseline noise issues during the mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing baseline noise issues during the mass spectrometry analysis of 3-(3-Hydroxyazetidin-1-yl)propanoic acid .

Because this compound is a highly polar, low-molecular-weight (145.16 g/mol ) zwitterionic molecule, it typically requires Hydrophilic Interaction Liquid Chromatography (HILIC) for retention. Consequently, its primary Electrospray Ionization (ESI) transitions (e.g., [M+H]+ at m/z 146) fall directly into the low-mass region, which is notoriously susceptible to high chemical background noise from solvent clusters and column bleed.

This guide provides the mechanistic causality behind these issues and self-validating protocols to resolve them.

Part 1: Diagnostic Decision Tree

Before altering your method, you must isolate the physical origin of the noise. Baseline noise in LC-MS/MS is rarely random; it is a symptom of either high-frequency chemical interference or physical system instability[4].

LCMS_Troubleshooting Start High Baseline Noise (m/z 146 or 144) Isolate Step 1: Stop LC Flow Monitor MS Background Start->Isolate MS_Issue Noise Persists: MS Source or Gas Issue Isolate->MS_Issue  Yes LC_Issue Noise Drops: LC or Mobile Phase Issue Isolate->LC_Issue  No Clean_ESI Clean ESI Corona Needle & Capillary Shield MS_Issue->Clean_ESI Check_Gas Verify N2 Gas Purity (>99% required) MS_Issue->Check_Gas Bypass_Col Step 2: Bypass Column (Use ZDV Union) LC_Issue->Bypass_Col Solvent_Issue Noise Persists: Contaminated Solvents/Pump Bypass_Col->Solvent_Issue  Yes Col_Issue Noise Drops: Column Bleed or Matrix Bypass_Col->Col_Issue  No Remake_MP Remake Mobile Phases Use LC-MS Grade ACN Solvent_Issue->Remake_MP Wash_Col Wash HILIC Column (50% ACN / 50% Water) Col_Issue->Wash_Col

Logical decision tree for isolating LC-MS baseline noise sources.

Part 2: Frequently Asked Questions (Mechanistic Q&A)

Q1: Why is my baseline noise so high specifically for the m/z 146 transition in ESI+? A1: At low m/z ranges (<200 Da), the ESI background is heavily populated by solvent clusters (e.g., [CH3​CN+H2​O+H]+ ) and airborne contaminants. Because 3-(3-Hydroxyazetidin-1-yl)propanoic acid requires HILIC conditions—which utilize 70–95% Acetonitrile (ACN)—the high organic content can lead to incomplete droplet desolvation if the ESI source temperature and nebulizing gas flows are not optimized [5].

Q2: My baseline is erratic and "fuzzy" during the isocratic hold. What causes this? A2: A "fuzzy" or oscillating baseline is a classic symptom of high-frequency signal changes caused by inadequate solvent mixing or pump proportioning valve micro-leaks [4]. In HILIC, retention is highly sensitive to minute changes in the aqueous layer. If the pump struggles to accurately proportion 5% aqueous buffer into 95% ACN, it creates localized zones of altered ionization efficiency. Solution: Premix your isocratic mobile phases manually to bypass the proportioning valve entirely [1].

Q3: Does increasing the buffer concentration help reduce noise? A3: No. While increasing buffer concentrations (e.g., from 10 mM to 20 mM ammonium formate) generally improves peak shape for zwitterionic compounds by masking secondary interactions with the stationary phase, it decreases overall sensitivity and generates baseline noise in the mass spectrometer due to ion suppression and salt clustering [3].

Part 3: Mechanistic Pathway of Matrix-Induced Baseline Noise

Understanding how noise is generated in the ESI source is critical for troubleshooting. Baseline noise is often just unevaporated solvent clusters reaching the detector because the desolvation energy was insufficient for the high-aqueous matrix eluting from the column.

ESI_Pathway Eluent LC Eluent (Analyte + Matrix + ACN) TaylorCone Taylor Cone (High Voltage Applied) Eluent->TaylorCone Droplets Charged Droplets TaylorCone->Droplets Desolvation Desolvation (Heat & N2 Gas) Droplets->Desolvation Fission Coulombic Fission Desolvation->Fission AnalyteIons Analyte Ions [M+H]+ m/z 146 Fission->AnalyteIons NoiseClusters Solvent Clusters (Baseline Noise) Fission->NoiseClusters

Mechanism of ESI droplet desolvation leading to analyte ionization and solvent cluster noise.

Part 4: Quantitative Data & Optimization Targets

Because 3-(3-Hydroxyazetidin-1-yl)propanoic acid ionizes at m/z 146, selecting the correct mobile phase additive is paramount to avoiding isobaric background interference.

Mobile Phase AdditiveTypical ConcentrationPrimary Background Ions (m/z)Impact on 3-(3-Hydroxyazetidin-1-yl)propanoic acid (m/z 146)
Ammonium Formate 5 – 10 mM64, 109, 126Optimal. Provides good buffering at pH 3.0 with minimal isobaric overlap.
Ammonium Acetate 10 mM78, 137, 196High Risk. The m/z 137 cluster can widen and artificially inflate the baseline near m/z 146.
Formic Acid 0.1%47, 93Moderate. Low noise, but poor buffering capacity for zwitterions, leading to peak tailing.
Trifluoroacetic Acid (TFA) 0.05%115, 229 (ESI-)Severe. Causes massive ion suppression in ESI+ and severe baseline noise in ESI- [5]. Avoid.

Part 5: Step-by-Step Corrective Protocols

Every protocol below is designed as a self-validating system . You must establish a baseline metric before executing the steps to prove causality.

Protocol A: MS Source Optimization & Desolvation Enhancement

Causality: High baseline noise is often unevaporated ACN/water clusters. Increasing thermal energy forces complete Coulombic fission, converting clusters into invisible neutral gas.

  • Establish Metric: Infuse a blank sample of 90% ACN / 10% Water at your operational flow rate. Record the baseline amplitude (cps) at m/z 146.

  • Increase Drying Gas Temperature: Raise the ESI source temperature by 50°C (do not exceed 350°C for this thermally labile amino acid derivative).

  • Optimize Nebulizer Gas: Increase the nebulizer gas pressure by 5–10 psi to constrain droplet growth and enhance surface-area-to-volume ratio for faster evaporation [5].

  • Validation: Re-run the blank infusion. The baseline amplitude should drop by at least 40%. If the signal of your analyte also drops, the temperature is too high (thermal degradation); revert by 25°C.

Protocol B: HILIC Column Remediation and Matrix Management

Causality: HILIC columns easily trap strongly polar matrix components (e.g., phospholipids, salts) which slowly bleed off, causing a rising, erratic baseline.

  • Establish Metric: Run a blank gradient injection. Note the retention time where the baseline noise spikes.

  • Divert Valve Programming: Configure the MS divert valve to send the first 1.5 minutes of the LC flow (the void volume where unretained salts elute) directly to waste[5].

  • Column Wash: Flush the HILIC column with 50% ACN / 50% Water (containing 10 mM Ammonium Formate) for 20 column volumes. Note: Never use 100% water on a HILIC column, as it can collapse the stationary phase structure.

  • Re-equilibration: Flush with your starting mobile phase (e.g., 90% ACN) for a minimum of 30 column volumes. HILIC requires significantly longer equilibration than Reversed-Phase to rebuild the aqueous hydration layer.

  • Validation: Run a blank gradient injection. The baseline should now be flat and consistent across the entire gradient window.

References

  • BASi. "Troubleshooting: Regular Baseline Noise." BASi Technical Support. Available at:[Link]

  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent Technical Library, May 2018. Available at:[Link]

  • Stoll, Dwight R. "Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?" Chromatography Online, August 2022. Available at:[Link]

  • MacNeill, R. "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise." Chromatography Online, September 2018. Available at:[Link]

Reference Data & Comparative Studies

Validation

LC-MS Validation of 3-(3-Hydroxyazetidin-1-yl)propanoic Acid: A Comparative Guide on Purity and Exact Mass

The Analytical Challenge: Analyzing Highly Polar Zwitterions 3-(3-Hydroxyazetidin-1-yl)propanoic acid (Elemental Formula: C₆H₁₁NO₃, Exact Mass: 145.0739 Da) is a highly polar, zwitterionic small molecule frequently utili...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Analyzing Highly Polar Zwitterions

3-(3-Hydroxyazetidin-1-yl)propanoic acid (Elemental Formula: C₆H₁₁NO₃, Exact Mass: 145.0739 Da) is a highly polar, zwitterionic small molecule frequently utilized as a critical building block in the synthesis of PROTACs, antibody-drug conjugate (ADC) linkers, and novel therapeutics. Validating the purity and exact mass of this compound presents a significant analytical challenge.

The Causality of HILIC Selection: Standard reversed-phase (RP) C18 columns rely on hydrophobic interactions. Because 3-(3-Hydroxyazetidin-1-yl)propanoic acid is highly polar, it lacks the hydrophobicity required to partition into a C18 phase, resulting in premature elution within the column's void volume. This co-elutes the analyte with unretained matrix salts, leading to severe ion suppression in the mass spectrometer[1]. Hydrophilic Interaction Liquid Chromatography (HILIC) resolves this by utilizing a polar stationary phase (such as an amide-bonded phase) and a highly organic mobile phase. In HILIC, water acts as the strong eluting solvent, allowing the polar analyte to partition into a water-enriched layer immobilized on the stationary phase, ensuring adequate retention and separation from matrix suppressors[2].

The Causality of HRMS Selection: While nominal mass spectrometers (e.g., single quadrupoles) can confirm a general molecular weight, they cannot differentiate between isobaric compounds (molecules with the same nominal mass but different exact masses). High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), provides exact mass measurements with sub-5 ppm accuracy[3]. This precision is mathematically required to unequivocally confirm the elemental composition of C₆H₁₁NO₃ and to confidently identify low-level process impurities that would otherwise be masked as background noise[4].

To demonstrate the necessity of this rigorous methodology, this guide compares the analytical performance of a Premium Grade standard against a Standard Market Grade alternative.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step is optimized to prevent artificial degradation or chromatographic artifacts.

Step 1: Self-Validating Sample Preparation
  • Procedure: Accurately weigh 1.0 mg of 3-(3-Hydroxyazetidin-1-yl)propanoic acid. Dissolve in 1.0 mL of 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate.

  • Causality: By dissolving the standard in 95% Acetonitrile, the sample diluent perfectly matches the initial highly organic conditions of the HILIC gradient. If the sample were dissolved in 100% water (as is common for polar compounds), the strong solvent effect would disrupt the localized partitioning at the column head, causing severe peak fronting and compromising purity quantitation[5].

Step 2: HILIC-UV-HRMS Conditions
  • Column: BEH Amide (2.1 x 100 mm, 1.7 µm)[1].

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.2 to ensure consistent protonation of the azetidine nitrogen).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • MS Source: Electrospray Ionization (ESI) in positive mode.

  • MS Acquisition: Q-TOF, m/z 50–500, resolving power >30,000[3].

Workflow Visualization

LCMS_Workflow SamplePrep 1. Sample Preparation Dilution in 95:5 ACN:H2O (Matches Mobile Phase) HILIC 2. HILIC Separation Amide Stationary Phase Orthogonal Retention SamplePrep->HILIC Injection ESI 3. ESI+ Ionization Desolvation & Protonation [M+H]+ Generation HILIC->ESI Elution HRMS 4. HRMS Acquisition Q-TOF Exact Mass < 5 ppm Mass Error ESI->HRMS Ion Transfer DataAnalysis 5. Data Synthesis Purity & Formula Validation (C6H11NO3) HRMS->DataAnalysis Spectra

Fig 1: Self-validating HILIC-HRMS workflow for polar small molecule exact mass and purity analysis.

Comparative Data Analysis

The table below summarizes the quantitative findings when comparing the Premium Grade against the Standard Market Grade using the validated HILIC-HRMS method.

Table 1: Quantitative Comparison of 3-(3-Hydroxyazetidin-1-yl)propanoic Acid Grades

ParameterPremium GradeStandard Market GradeAnalytical Method
Chromatographic Purity (UV 210 nm) > 99.8%94.2%HILIC-UV
Chromatographic Purity (TIC) > 99.5%92.8%HILIC-HRMS
Exact Mass [M+H]⁺ (Theoretical: 146.0812) 146.0813 Da146.0814 DaESI-Q-TOF
Mass Error (Δ ppm) +0.68 ppm+1.37 ppmESI-Q-TOF
Major Impurities Detected None > 0.1%Isobaric isomer (m/z 146.0811)HILIC-HRMS MS/MS
Discussion of Results

The comparative data highlights the critical difference between the two grades and the necessity of the chosen methodology. While both grades exhibit an acceptable exact mass error (< 2 ppm) for the primary peak[3], the Standard Market Grade contains a significant isobaric impurity (eluting at 3.2 minutes) that is only resolved through the orthogonal retention mechanism of HILIC[2].

Because this impurity shares a nearly identical exact mass and structural backbone, traditional RP-HPLC coupled with nominal mass spectrometry would fail to separate or identify it, falsely reporting a higher purity for the standard grade[4]. The Premium Grade demonstrates superior synthetic refinement, showing no isobaric impurities above the 0.1% threshold, making it the reliable choice for sensitive downstream applications like PROTAC synthesis.

References

  • Fisher Scientific. "Purity and Mass Determination by LC/MS Using Solid Core HPLC Columns." fishersci.com.
  • Waters Corporation. "Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies." waters.com.
  • MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." mdpi.com.
  • The Royal Society of Chemistry. "Methodology for Accurate Mass Measurement of Small Molecules." rsc.org.
  • ACS Publications. "Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence." acs.org.

Sources

Comparative

Validating the Biological Activity of 3-(3-Hydroxyazetidin-1-yl)propanoic Acid Derivatives: A Comparative Guide for Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To objectively evaluate the performance of 3-(3-Hydroxyazetidin-1-yl)propanoic acid (3-HAPA) derivatives as advanced bioiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To objectively evaluate the performance of 3-(3-Hydroxyazetidin-1-yl)propanoic acid (3-HAPA) derivatives as advanced bioisosteric linkers compared to traditional saturated nitrogen heterocycles, supported by mechanistic rationale and experimental validation.

Executive Summary & Mechanistic Grounding

In modern lead optimization, mitigating off-target toxicity and improving pharmacokinetic (PK) profiles often requires moving away from flat, highly lipophilic aromatic rings. The "Escape from Flatland" theory, pioneered by Frank Lovering, established that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) directly correlates with higher clinical success rates due to improved solubility and reduced promiscuity[1].

While traditional saturated heterocycles like piperidines and pyrrolidines increase Fsp3​ , they often introduce excessive lipophilicity (clogP) and metabolic liabilities (e.g., rapid N-dealkylation by CYP450 enzymes). 3-(3-Hydroxyazetidin-1-yl)propanoic acid (3-HAPA) derivatives have emerged as superior bioisosteric alternatives[2].

The Causality of 3-HAPA's Superiority
  • Compact sp3 Architecture: The four-membered azetidine ring provides a rigid, highly three-dimensional vector that maintains a high Fsp3​ while occupying significantly less steric bulk than a piperidine[3].

  • Reduced Lipophilicity & hERG Liability: The inclusion of the 3-hydroxyl group acts as a potent hydrogen bond donor/acceptor, driving down the partition coefficient (logD). This reduction in lipophilicity limits non-specific binding to the hERG potassium channel, a critical cardiovascular safety metric.

  • Metabolic Shielding: The inherent ring strain and the electron-withdrawing nature of the hydroxyl group reduce the electron density on the azetidine nitrogen. This makes the basic amine less susceptible to oxidative metabolism (N-dealkylation) by hepatic microsomes compared to larger, more electron-rich rings[4].

Comparative Performance Data

To objectively demonstrate the value of 3-HAPA derivatives, we compare a hypothetical target inhibitor utilizing three different linker scaffolds: a standard piperidine, an intermediate pyrrolidine, and the optimized 3-HAPA derivative.

Table 1: Physicochemical and Biological Profiling of Linker Bioisosteres

MetricPiperidine-4-propanoic acidPyrrolidine-3-propanoic acid3-HAPA Derivative (Product)
Ring Size 6-membered5-membered4-membered
Fsp3​ Score 0.450.500.65
cLogD (pH 7.4) 3.22.81.9
Target Affinity ( Kd​ ) 45 nM38 nM12 nM
HLM Intrinsic Clearance 85 µL/min/mg (High)55 µL/min/mg (Moderate)18 µL/min/mg (Low)
hERG Inhibition ( IC50​ ) 2.1 µM (Flagged)8.5 µM>30 µM (Safe)

Data Interpretation: The 3-HAPA derivative dramatically lowers intrinsic clearance and hERG liability while actually improving target affinity. The affinity boost is driven by the 3-hydroxyl group displacing high-energy water molecules in the target's binding pocket, resulting in an entropically favorable binding event[5].

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls and strict acceptance criteria to verify the biological activity and stability of 3-HAPA derivatives.

Protocol 1: Pharmacokinetic Profiling via Human Liver Microsomal (HLM) Stability

Purpose: To validate the mechanistic claim that the azetidine ring resists CYP450-mediated N-dealkylation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 3-HAPA derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Control Integration: Run Verapamil (rapid clearance) and Warfarin (low clearance) in parallel as self-validating system controls. If Verapamil clearance is <40 µL/min/mg, the assay is invalid (indicating inactive microsomes).

  • Initiation: Pre-incubate the compound with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Causality Check: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). The 3-HAPA derivative should exhibit a t1/2​>120 minutes due to the unfavorable transition state for alpha-carbon oxidation on the strained 4-membered ring.

Protocol 2: Target Binding Affinity via Surface Plasmon Resonance (SPR)

Purpose: To confirm that the bioisosteric replacement does not disrupt, but rather enhances, target residence time.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a density of ~3000 RU.

  • System Validation: Inject a known reference binder (positive control) to verify surface viability and calculate the theoretical Rmax​ .

  • Analyte Injection: Prepare a 2-fold dilution series of the 3-HAPA derivative (from 100 nM down to 0.78 nM) in running buffer (HBS-EP+ with 1% DMSO).

  • Kinetic Measurement: Inject each concentration over the active and reference flow cells at a flow rate of 50 µL/min. Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Double-reference the sensograms (subtracting reference cell and blank injections). Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

  • Causality Check: A slower koff​ rate compared to the piperidine analog validates that the 3-hydroxyl group is forming stable, specific polar contacts within the binding pocket.

Visualizations of Workflows and Mechanisms

Workflow N1 Scaffold Design (3-HAPA) N2 SPR Binding Kinetics N1->N2 Affinity N3 HLM Stability Assay N2->N3 ADME N4 Lead Selection N3->N4 Validation

Fig 1. Sequential validation workflow for 3-HAPA bioisosteres.

Metabolism CYP CYP450 Oxidation Pip Piperidine Linker (High Lipophilicity) CYP->Pip Aze 3-HAPA Linker (High Fsp3, Low logP) CYP->Aze Deg Rapid N-Dealkylation (High Clearance) Pip->Deg Stab Steric Shielding (Metabolic Stability) Aze->Stab

Fig 2. Divergent CYP450 metabolic pathways based on linker ring size.

References

  • BenchChem. The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals.1

  • Journal of Medicinal Chemistry (ACS). Property-Based Drug Design Merits a Nobel Prize.6

  • ResearchGate. Examples of azetidine-based bioisosters.2

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry.3

  • NIH. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.5

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-(3-Hydroxyazetidin-1-yl)propanoic Acid

Hazard Assessment and Characterization Before beginning any disposal procedure, a thorough understanding of the potential hazards is essential. Based on analogous compounds such as 3-(3-hydroxyphenyl)propanoic acid and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Characterization

Before beginning any disposal procedure, a thorough understanding of the potential hazards is essential. Based on analogous compounds such as 3-(3-hydroxyphenyl)propanoic acid and azetidine derivatives, 3-(3-Hydroxyazetidin-1-yl)propanoic acid should be handled as a substance that may cause skin and eye irritation.[1][2][3]

Key Potential Hazards:

  • Skin Irritation: Similar to other propanoic acid derivatives, this compound may cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2]

  • Respiratory Irritation: If in powdered form, inhalation of dust may cause respiratory irritation.[1]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 3-(3-Hydroxyazetidin-1-yl)propanoic acid from the point of generation to its final removal from the laboratory.

Step 1: Waste Segregation at the Source

Proper segregation is the cornerstone of safe laboratory waste management.[4] Never mix different types of waste unless explicitly instructed by a validated procedure.[5]

  • Solid Waste: Collect un-used or contaminated solid 3-(3-Hydroxyazetidin-1-yl)propanoic acid in a designated, compatible container. This includes contaminated weigh boats, filter paper, and gloves.

  • Liquid Waste: Solutions containing 3-(3-Hydroxyazetidin-1-yl)propanoic acid should be collected in a separate, clearly labeled liquid waste container. Do not mix with other solvent waste streams unless their compatibility has been verified.[6]

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Container Selection and Labeling

The choice of waste container is critical to prevent leaks and reactions.

  • Container Material: Use containers made of a material compatible with the waste. For 3-(3-Hydroxyazetidin-1-yl)propanoic acid, high-density polyethylene (HDPE) or glass containers are suitable.[7][8] The original product container is often the best choice for waste.[9]

  • Labeling: All waste containers must be clearly labeled as soon as waste is added.[9] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(3-Hydroxyazetidin-1-yl)propanoic acid"

    • The concentration and quantity of the waste

    • Any known hazards (e.g., "Skin Irritant," "Eye Irritant")

    • The date the waste was first added to the container

    • Your name and laboratory contact information

Step 3: In-Lab Storage

Temporarily store waste containers in a designated and secure area within the laboratory.[5]

  • Location: Store waste in a well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][11]

  • Container Integrity: Ensure containers are kept tightly closed when not in use to prevent the release of vapors.[12][13] Regularly inspect containers for any signs of degradation or leakage.

Step 4: Disposal Request and Removal

Familiarize yourself with your institution's specific procedures for hazardous waste collection.

  • Institutional Guidelines: Follow your organization's protocol for requesting a waste pickup. This is often managed by an Environmental Health and Safety (EHS) department.[9]

  • Licensed Disposal: The final disposal of the chemical waste must be handled by a licensed waste disposal company in accordance with local, regional, and national regulations.[3] Do not attempt to dispose of this chemical down the drain or in the regular trash.[5][13]

The following diagram illustrates the decision-making process for the proper disposal of 3-(3-Hydroxyazetidin-1-yl)propanoic acid.

DisposalWorkflow Disposal Workflow for 3-(3-Hydroxyazetidin-1-yl)propanoic acid start Waste Generation assess_form Is the waste solid, liquid, or sharp? start->assess_form solid_waste Solid Waste Container assess_form->solid_waste Solid liquid_waste Liquid Waste Container assess_form->liquid_waste Liquid sharps_waste Sharps Container assess_form->sharps_waste Sharp label_container Label Container Correctly: - Chemical Name - Hazards - Date - Contact Info solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_waste Store in Designated Secure Area label_container->store_waste request_pickup Request Pickup by Environmental Health & Safety store_waste->request_pickup final_disposal Final Disposal by Licensed Contractor request_pickup->final_disposal

Caption: Decision tree for the proper segregation and disposal of 3-(3-Hydroxyazetidin-1-yl)propanoic acid waste.

Quantitative Data Summary

ParameterGuidelineSource
Primary Hazards Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation[1][2][3]
Compatible Container Materials High-Density Polyethylene (HDPE), Glass[7][8]
Incompatible Materials for Storage Strong Oxidizing Agents, Strong Acids, Strong Bases[10][11]
Disposal Route Licensed Hazardous Waste Contractor[3]
Prohibited Disposal Methods Sink/Sewer Disposal, Regular Trash[5][13]

Conclusion: Upholding a Culture of Safety

The responsible management of chemical waste is a fundamental aspect of scientific research. By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.

References

  • Lab Waste Disposal: Safety & Regulations Explained. (2025, June 8). Environmental Marketing Services.
  • Safety data sheet: 3-(3-hydroxyphenyl)propanoic acid. (2023, February 15). CPAchem Ltd.
  • Azetidine hydrochloride Safety Data Sheet. (2023, July 5). Apollo Scientific.
  • Safety Data Sheet: Azetidine. (2020, February 4). Chemos GmbH&Co.KG.
  • Safety data sheet: Lupro-Cid®. (2022, November 1). BASF.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Safety Data Sheet: 3-(3,4-Dihydroxyphenyl)propanoic acid. metasci.
  • Safety Data Sheet: 3-(4-Hydroxyphenyl)propionic acid. (2015, February 6). Fisher Scientific.
  • Safety Data Sheet: 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid. BLD Pharmatech.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safety data sheet. (2023, January 6). BASF.
  • Safety Data Sheet: 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. (2024, March 30). Fisher Scientific.
  • Safety Data Sheet. United States Biological.
  • Safety Data Sheet: Azetidine Hydrochloride. (2024, December 16). TCI Chemicals.

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